Fenspiride-d5 Hydrochloride synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Fenspiride-d5 Hydrochloride For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the s...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis and Purification of Fenspiride-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Fenspiride-d5 Hydrochloride (C₁₅H₁₆D₅ClN₂O₂), a deuterated analog of Fenspiride Hydrochloride. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry. This document outlines a plausible synthetic pathway, details experimental protocols, and discusses purification techniques.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and anti-tussive properties. The deuterated version, Fenspiride-d5 Hydrochloride, is essential for bioanalytical and research purposes where precise quantification is required. The deuterium labeling on the phenyl ring of the phenylethyl group provides a distinct mass signature without significantly altering the chemical properties of the molecule.
Proposed Synthetic Pathway
The synthesis of Fenspiride-d5 Hydrochloride can be achieved through a multi-step process, beginning with the preparation of a deuterated precursor, which is then used to build the final molecule. A logical and efficient synthetic strategy is outlined below. This pathway focuses on introducing the deuterium label at an early stage to maximize incorporation and yield.
Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Fenspiride-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction Fenspiride-d5 Hydrochloride is the deuterated form of Fenspiride Hydrochloride, an α-adrenergic and H1 histamine receptor antagonist with anti-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride-d5 Hydrochloride is the deuterated form of Fenspiride Hydrochloride, an α-adrenergic and H1 histamine receptor antagonist with anti-inflammatory and bronchodilator properties. The incorporation of deuterium can influence the pharmacokinetic and metabolic profiles of the drug, making Fenspiride-d5 Hydrochloride a valuable tool in pharmaceutical research, particularly in metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Physicochemical Properties
The following tables summarize the key physicochemical properties of Fenspiride-d5 Hydrochloride and its non-deuterated counterpart, Fenspiride Hydrochloride. Data for the non-deuterated form is often used as a close approximation for the deuterated version in the absence of specific experimental data.
Fenspiride exerts its therapeutic effects through a multi-faceted mechanism primarily centered on its anti-inflammatory and antihistaminic actions. It acts as an antagonist at H1 histamine receptors, which mitigates histamine-induced bronchoconstriction and mucus secretion. Furthermore, Fenspiride inhibits the production and release of key inflammatory mediators, including cytokines and metabolites of arachidonic acid like prostaglandins and leukotrienes. This anti-inflammatory response is believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene transcription.
Caption: Mechanism of action of Fenspiride.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Fenspiride-d5 Hydrochloride are outlined below.
Melting Point Determination (Capillary Method)
This protocol describes the standard procedure for determining the melting point of a solid crystalline substance.
Apparatus: Capillary melting point apparatus, sealed-end capillary tubes, thermometer, mortar and pestle.
Procedure:
Ensure the sample of Fenspiride-d5 Hydrochloride is finely powdered and completely dry. If necessary, gently grind the sample using a clean, dry mortar and pestle.[4]
Introduce the powdered sample into a capillary tube to a depth of 2-3 mm, ensuring tight packing by tapping the tube gently.[5]
Place the capillary tube into the heating block of the melting point apparatus next to the thermometer.
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
Record the temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[4]
Perform the determination in triplicate to ensure accuracy.
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Apparatus: Stoppered glass flasks, constant temperature shaker bath, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
Procedure:
Add an excess amount of Fenspiride-d5 Hydrochloride to a series of glass flasks containing a known volume of purified water (or other relevant buffer systems).
Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).
Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
After equilibration, allow the flasks to stand to let undissolved solids settle.
Carefully withdraw an aliquot from the supernatant. To remove any suspended solid particles, centrifuge or filter the aliquot.
Dilute the clear supernatant to an appropriate concentration.
Quantify the concentration of Fenspiride-d5 Hydrochloride in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.[7][8]
The determined concentration represents the aqueous solubility of the compound.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.
Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer, titration vessel.
Procedure:
Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[9]
Accurately weigh and dissolve a sample of Fenspiride-d5 Hydrochloride in a suitable solvent, typically a co-solvent system like methanol/water for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[10]
Place the solution in the titration vessel and purge with nitrogen to remove dissolved carbon dioxide.[10]
Immerse the pH electrode and the tip of the burette into the solution and begin stirring.
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[9]
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
Continue the titration well past the equivalence point.
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[9]
General Experimental Workflow
The characterization of a pharmaceutical compound like Fenspiride-d5 Hydrochloride follows a logical progression of steps to ensure a thorough understanding of its properties.
Fenspiride-d5 Hydrochloride: A Technical Guide to its H1 Antagonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Fenspiride and its H1 Antagonist Activity Fenspiride is an oxazolidinone spiro compound that has been used in the treatment of vari...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Fenspiride and its H1 Antagonist Activity
Fenspiride is an oxazolidinone spiro compound that has been used in the treatment of various respiratory diseases.[1][2] Its therapeutic effects are attributed to a combination of anti-inflammatory, bronchodilator, and antihistaminic properties.[3] The antihistaminic action of fenspiride is primarily mediated through the blockade of histamine H1 receptors.[1][3][4] By antagonizing these receptors, fenspiride mitigates the downstream effects of histamine, a key mediator in allergic and inflammatory responses.[3]
Fenspiride-d5 hydrochloride is a deuterated form of fenspiride hydrochloride.[5][6] Deuterium is a stable, non-radioactive isotope of hydrogen.[7] The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, often by slowing its metabolism, which can lead to a longer half-life and modified safety and efficacy profiles.[7] However, for Fenspiride-d5 Hydrochloride, it is primarily utilized as an internal standard in analytical and bioanalytical assays to ensure accurate quantification of fenspiride.[6][7] There is currently a lack of publicly available pharmacological data specifically characterizing the H1-antagonist activity of Fenspiride-d5 Hydrochloride.
Quantitative Data on H1 Antagonist Activity
While direct radioligand binding studies detailing the inhibitory constant (Kᵢ) of fenspiride for the H1 receptor are not prominently available in the reviewed literature, functional assays provide quantitative evidence of its antagonist effects.
Table 1: Functional Antagonism of Histamine-Induced Responses by Fenspiride
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. Fenspiride, as an antagonist, blocks the initial step of this pathway: the binding of histamine to the receptor.
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize H1 receptor antagonists.
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the H1 receptor. While a specific protocol for fenspiride is not detailed in the available literature, this represents a standard methodology.
Figure 2. Experimental Workflow for a Radioligand Binding Assay.
Materials:
Membranes: Prepared from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor).[10]
Radioligand: [³H]Pyrilamine (also known as mepyramine), a selective H1 receptor antagonist.
Test Compound: Fenspiride Hydrochloride.
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).[10]
Membrane Preparation: Homogenize cells or tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[10]
Assay Setup: In a 96-well plate, add the following to each well:
Membrane preparation.
A fixed concentration of [³H]Pyrilamine (typically near its Kd value).
Varying concentrations of the test compound (fenspiride).
For total binding, add assay buffer instead of the test compound.
For non-specific binding, add the non-specific binding control.
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[10]
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.[10]
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist. The following protocol is based on the methodology used to demonstrate fenspiride's effect on histamine-induced calcium influx.[8]
Figure 3. Experimental Workflow for an Intracellular Calcium Mobilization Assay.
Materials:
Cells: Human lung epithelial cell line (WI26VA4).[8]
Assay Buffer: A suitable physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
Procedure:
Cell Culture: Culture WI26VA4 cells in appropriate media and conditions until they reach a suitable confluency. Seed the cells onto coverslips or into 96-well plates suitable for fluorescence measurements.
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-3 AM in the dark at room temperature to allow the dye to enter the cells.
Washing: After loading, wash the cells with assay buffer to remove excess extracellular dye.
Pre-incubation with Antagonist: Incubate the cells with various concentrations of fenspiride for a defined period to allow for receptor binding.
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.
Agonist Addition and Measurement: Add a fixed concentration of histamine to the cells and immediately begin recording the fluorescence intensity over time. The binding of histamine to H1 receptors will cause a rapid increase in intracellular calcium, leading to an increase in Fluo-3 fluorescence.
Data Analysis:
For each concentration of fenspiride, calculate the peak fluorescence response following histamine addition.
Normalize the responses to the response observed in the absence of fenspiride.
Plot the percentage of inhibition against the log concentration of fenspiride to generate a dose-response curve and determine the IC₅₀ value for the inhibition of calcium mobilization.
Conclusion
Fenspiride exhibits antagonist activity at the histamine H1 receptor, contributing to its overall therapeutic profile in respiratory diseases. This is evidenced by its ability to inhibit histamine-induced intracellular calcium mobilization in a concentration-dependent manner. While direct binding affinity data remains to be fully elucidated in publicly accessible literature, the functional antagonism is clearly demonstrated. Fenspiride-d5 Hydrochloride serves as an essential tool for the accurate quantification of fenspiride in research and clinical settings. The provided experimental protocols offer a framework for the further investigation and characterization of fenspiride and other potential H1 receptor antagonists. This technical guide consolidates the current understanding of fenspiride's H1 antagonist mechanism, providing a valuable resource for researchers in the field of pharmacology and drug development.
In-Depth Technical Guide: Deuterium Labeling in Fenspiride-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the deuterium labeling position in Fenspiride-d5 Hydrochloride. It is intended to serve as a valua...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling position in Fenspiride-d5 Hydrochloride. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry. This document details the precise location of deuterium incorporation, a plausible synthetic pathway, and representative analytical data.
Chemical Structure and Deuterium Labeling Position
Fenspiride-d5 Hydrochloride is the deuterated analog of Fenspiride Hydrochloride, an anti-inflammatory and bronchodilator agent. The deuterium labeling is specifically located on the phenethyl moiety of the molecule.
Chemical Name: 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Molecular Formula: C₁₅H₁₆D₅ClN₂O₂
The five deuterium atoms are incorporated into the phenyl ring of the phenethyl group, replacing the five hydrogen atoms. This specific labeling is crucial for its use as an internal standard in pharmacokinetic and metabolic studies, as it provides a distinct mass shift without significantly altering the compound's chemical properties.
Structure:
Quantitative Data Summary
The following table summarizes the key quantitative data for Fenspiride-d5 Hydrochloride.
Parameter
Value
Reference/Notes
Molecular Weight
301.82 g/mol
For the hydrochloride salt
CAS Number
1246815-28-0
Isotopic Purity
≥99% deuterated forms (d₁-d₅)
Varies by supplier, typically high.
Chemical Purity (HPLC)
≥95%
Varies by supplier.
Deuterium Incorporation
5 atoms
Specifically on the phenyl ring of the phenethyl group.
Proposed Synthetic Pathway
While the exact proprietary synthesis method may vary between manufacturers, a plausible and chemically sound synthetic route for Fenspiride-d5 Hydrochloride can be proposed based on established organic chemistry principles. The synthesis can be conceptually divided into three main stages:
Synthesis of the Spirocyclic Core: Preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one.
Synthesis of the Deuterated Sidechain: Preparation of phenethyl-d5 bromide.
Coupling and Salt Formation: Alkylation of the spirocyclic core with the deuterated sidechain, followed by conversion to the hydrochloride salt.
Caption: Proposed synthetic pathway for Fenspiride-d5 Hydrochloride.
Experimental Protocols
The following are representative, detailed experimental protocols for the key synthetic steps.
Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one (Spirocyclic Core)
This synthesis is a multi-step process starting from commercially available 1-benzyl-4-piperidone.
Materials:
1-Benzyl-4-piperidone
Potassium cyanide
Ammonium carbonate
Ethanol/Water
Hydrochloric acid
Sodium hydroxide
Diethyl carbonate
Sodium ethoxide
Procedure:
Strecker Synthesis: 1-Benzyl-4-piperidone is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water to form the corresponding hydantoin.
Hydrolysis: The resulting spirohydantoin is hydrolyzed under acidic conditions (e.g., with concentrated HCl) to yield 4-amino-4-carboxypiperidine.
Esterification and Cyclization: The amino acid is then esterified and cyclized. A more direct route involves the reduction of the nitrile group of the cyanohydrin intermediate followed by cyclization.
Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the free secondary amine of the spirocyclic core.
Urea Formation and Cyclization: The resulting amino alcohol intermediate is reacted with diethyl carbonate in the presence of a base like sodium ethoxide to form the oxazolidinone ring, yielding 1-oxa-3,8-diazaspiro[4.5]decan-2-one.
Synthesis of Phenethyl-d5 bromide (Deuterated Sidechain)
Materials:
Benzene-d6
Acetyl chloride
Aluminum chloride (anhydrous)
Lithium aluminum deuteride (LAD) or Sodium borohydride
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
Procedure:
Friedel-Crafts Acylation: Benzene-d6 is acylated with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to produce acetophenone-d5.
Reduction: The keto group of acetophenone-d5 is reduced to a hydroxyl group using a reducing agent such as lithium aluminum deuteride or sodium borohydride to yield 1-phenylethanol-d5. To maintain the deuterium labeling on the ring, care must be taken with the choice of reducing agent and reaction conditions. A subsequent reduction of the alcohol to the alkane can be achieved through various methods, for example, a Clemmensen or Wolff-Kishner reduction of the ketone. A more direct route to phenethyl-d5 alcohol would involve the reaction of a Grignard reagent derived from bromobenzene-d5 with ethylene oxide.
Bromination: The resulting phenethyl-d5 alcohol is then converted to phenethyl-d5 bromide. This can be achieved by reaction with phosphorus tribromide or by treatment with concentrated hydrobromic acid.
Alkylation and Salt Formation
Materials:
1-oxa-3,8-diazaspiro[4.5]decan-2-one
Phenethyl-d5 bromide
Potassium carbonate or other suitable base
Acetonitrile or other suitable solvent
Hydrochloric acid (in a suitable solvent like isopropanol or ether)
Procedure:
Alkylation: 1-oxa-3,8-diazaspiro[4.5]decan-2-one is dissolved in a suitable polar aprotic solvent such as acetonitrile. A base, typically potassium carbonate, is added to the solution. Phenethyl-d5 bromide is then added, and the reaction mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude Fenspiride-d5 free base is then purified, for example, by column chromatography.
Salt Formation: The purified Fenspiride-d5 free base is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The Fenspiride-d5 Hydrochloride salt precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Analytical Characterization
The identity and purity of Fenspiride-d5 Hydrochloride are confirmed using a combination of analytical techniques.
Mass Spectrometry
Mass spectrometry is a primary tool for confirming the molecular weight and the extent of deuterium incorporation.
Expected Molecular Ion (M+H)⁺: m/z 266.2 (for the free base)
Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of unlabeled Fenspiride, with a characteristic fragment corresponding to the loss of the deuterated phenethyl group. A prominent fragment in the mass spectrum of unlabeled fenspiride is observed at m/z 105, corresponding to the C₈H₉⁺ fragment. For Fenspiride-d5, this fragment would be shifted to m/z 110 (C₈H₄D₅⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise location of the deuterium labels.
¹H NMR: In the ¹H NMR spectrum of Fenspiride-d5 Hydrochloride, the aromatic proton signals (typically observed as a multiplet around 7.2-7.3 ppm for unlabeled Fenspiride) will be absent or significantly reduced in intensity. The signals for the protons on the spirocyclic core and the ethyl chain will remain.
¹³C NMR: The ¹³C NMR spectrum will show the signals for all carbon atoms. The carbon atoms in the deuterated phenyl ring will exhibit characteristic splitting patterns due to coupling with deuterium (a triplet for C-D) and will have slightly different chemical shifts compared to the unlabeled compound.
Predicted NMR Data:
Position
Predicted ¹H Chemical Shift (ppm) - Unlabeled
Predicted ¹H Chemical Shift (ppm) - d5 Labeled
Predicted ¹³C Chemical Shift (ppm)
Phenyl-CH
~7.2-7.3 (m, 5H)
Absent
~126-129
-CH₂-Ph
~2.8 (t, 2H)
~2.8 (t, 2H)
~34
-N-CH₂-CH₂-
~2.6 (t, 2H)
~2.6 (t, 2H)
~58
Piperidine-CH₂ (α to N)
~2.5-2.7 (m, 4H)
~2.5-2.7 (m, 4H)
~50-54
Piperidine-CH₂ (β to N)
~1.6-1.8 (m, 4H)
~1.6-1.8 (m, 4H)
~35
Spiro-C
-
-
~70
Oxazolidinone-CH₂
~3.4 (s, 2H)
~3.4 (s, 2H)
~45
Oxazolidinone-C=O
-
-
~159
NH
~8.0 (br s, 1H)
~8.0 (br s, 1H)
-
Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Isotopic Purity Assessment Workflow
Ensuring high isotopic purity is critical for the use of Fenspiride-d5 Hydrochloride as an internal standard. The following workflow outlines the steps for its assessment.
This in-depth guide provides a solid foundation for understanding the deuterium labeling in Fenspiride-d5 Hydrochloride. For specific applications, it is always recommended to refer to the certificate of analysis provided by the supplier for lot-specific data.
Foundational
Spectral Characterization of Fenspiride-d5 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectral characterization of Fenspiride-d5 Hydrochloride, a deuterated analog of the anti-inflamma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral characterization of Fenspiride-d5 Hydrochloride, a deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. The inclusion of five deuterium atoms serves as a valuable tool in various research applications, including metabolic stability studies and as an internal standard in pharmacokinetic analyses. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Fenspiride-d5 Hydrochloride, supported by detailed experimental protocols and a visualization of Fenspiride's signaling pathway.
Molecular Structure
Fenspiride-d5 Hydrochloride
Molecular Formula: C₁₅H₁₆D₅ClN₂O₂
Molecular Weight: 301.82 g/mol
Structure:
(Image of the chemical structure of Fenspiride-d5 Hydrochloride would be placed here in a full document)
The deuterium atoms are located on the phenyl ring of the phenethyl group.
Predicted Spectral Data
The following tables summarize the predicted spectral data for Fenspiride-d5 Hydrochloride. These predictions are based on established spectral databases and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Fenspiride-d5 Hydrochloride (in DMSO-d₆)
Chemical Shift (δ) ppm
Multiplicity
Number of Protons
Assignment
~8.5 - 9.5
br s
1H
N-H (Amide)
~3.5 - 3.7
m
4H
Piperidine protons adjacent to N
~3.2 - 3.4
t
2H
-CH₂-CH₂-Ph
~2.8 - 3.0
t
2H
-CH₂-CH₂-Ph
~2.5 - 2.7
m
4H
Piperidine protons
~1.5 - 1.7
m
4H
Spirocycle protons
Note: The aromatic protons are absent due to deuteration.
Table 2: Predicted ¹³C NMR Spectral Data for Fenspiride-d5 Hydrochloride (in DMSO-d₆)
Chemical Shift (δ) ppm
Assignment
~170
C=O (Amide)
~138
C (ipso, -CH₂-CH₂-Ph)
~129 (t, J(C,D) ≈ 24 Hz)
C-D (Aromatic)
~128 (t, J(C,D) ≈ 24 Hz)
C-D (Aromatic)
~126 (t, J(C,D) ≈ 24 Hz)
C-D (Aromatic)
~85
Spiro carbon
~60
-O-CH₂-
~55
Piperidine carbons adjacent to N
~50
Piperidine carbons
~33
-CH₂-CH₂-Ph
~30
-CH₂-CH₂-Ph
Note: The signals for the deuterated carbons will appear as multiplets in the ¹³C NMR spectrum due to C-D coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Fenspiride-d5 Hydrochloride
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Medium, Broad
N-H Stretch (Amide)
~2950-2850
Strong
C-H Stretch (Aliphatic)
~2200-2100
Weak
C-D Stretch (Aromatic)
~1680
Strong
C=O Stretch (Amide)
~1450
Medium
C-H Bend (Aliphatic)
~1250
Strong
C-N Stretch
~1100
Strong
C-O Stretch
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Fenspiride-d5 Hydrochloride (ESI+)
m/z
Ion
266.2
[M+H]⁺ (protonated molecule)
110.1
Fragment ion
The fragmentation of Fenspiride typically involves the cleavage of the bond between the piperidine ring and the ethylphenyl group. For the non-deuterated form, this results in a characteristic fragment at m/z 105. For Fenspiride-d5, this fragment is expected to shift to approximately m/z 110 due to the five deuterium atoms on the phenyl ring.
Experimental Protocols
The following are detailed methodologies for the spectral analysis of Fenspiride-d5 Hydrochloride.
NMR Spectroscopy
Sample Preparation:
Weigh approximately 5-10 mg of Fenspiride-d5 Hydrochloride.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
Filter the solution through a glass wool plug into a 5 mm NMR tube.
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Record a background spectrum of the clean, empty ATR crystal.
Place a small amount of the solid Fenspiride-d5 Hydrochloride sample onto the center of the ATR crystal.
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Acquire the IR spectrum of the sample.
Clean the crystal thoroughly after the measurement.
Instrumentation and Parameters:
Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Mass Spectrometry
Methodology: Electrospray Ionization - Mass Spectrometry (ESI-MS).
Sample Preparation:
Prepare a stock solution of Fenspiride-d5 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Instrumentation and Parameters:
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
Ionization Mode: Positive ion mode.
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
Capillary Voltage: 3-4 kV.
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
Drying Gas Temperature: 250-350 °C.
Mass Range: m/z 50-500.
For Fragmentation (MS/MS): Select the precursor ion (m/z 266.2) and apply collision-induced dissociation (CID) with an appropriate collision energy to generate product ions.
Signaling Pathway of Fenspiride
Fenspiride exerts its anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of pro-inflammatory mediator production.
Caption: Fenspiride's anti-inflammatory mechanism of action.
Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectral characterization of Fenspiride-d5 Hydrochloride.
Exploratory
Fenspiride-d5 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Fenspiride-d5 Hydrochloride, a deuterated analog of Fenspiride hydrochloride. This document is intende...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fenspiride-d5 Hydrochloride, a deuterated analog of Fenspiride hydrochloride. This document is intended for use by researchers, scientists, and drug development professionals, offering key technical data, an exemplary experimental protocol for its application as an internal standard, and a discussion of its relevance in bioanalytical studies.
Core Compound Information
Fenspiride-d5 Hydrochloride is a stable, isotopically labeled form of Fenspiride, a non-steroidal anti-inflammatory drug with bronchodilator properties.[1][2] The primary application of Fenspiride-d5 Hydrochloride is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of fenspiride in biological matrices.[3] Deuterated standards are ideal for this purpose as they co-elute with the analyte and have nearly identical ionization efficiencies, but are distinguishable by their mass-to-charge ratio (m/z).[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Fenspiride-d5 Hydrochloride is presented in the table below. Note that multiple CAS numbers may be listed by different suppliers for the same deuterated compound.
Experimental Protocol: Quantification of Fenspiride in Human Plasma using UPLC-MS/MS
The following is a detailed experimental protocol adapted from a validated method for the quantification of fenspiride in human plasma.[7] In this adapted protocol, Fenspiride-d5 Hydrochloride serves as the internal standard (IS).
Materials and Reagents
Fenspiride reference standard
Fenspiride-d5 Hydrochloride (Internal Standard)
Acetonitrile (HPLC grade)
Formic acid (LC-MS grade)
Ultrapure water
Human plasma (blank)
Instrumentation
Ultra-Performance Liquid Chromatography (UPLC) system
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
Stock Solutions: Prepare stock solutions of fenspiride and Fenspiride-d5 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Working Solutions: Prepare working solutions by diluting the stock solutions with the appropriate solvent.
Plasma Sample Preparation:
To 200 µL of human plasma, add a specified amount of the Fenspiride-d5 Hydrochloride working solution.
Precipitate the plasma proteins by adding acetonitrile.
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a clean tube for analysis.
UPLC-MS/MS Conditions
Parameter
Condition
UPLC Column
ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase
Gradient mixture of acetonitrile and water (both containing 0.2% formic acid)
24 eV (for fenspiride, may require optimization for d5 variant)
Cone Voltage
30 V (for fenspiride, may require optimization for d5 variant)
Data adapted from a study on fenspiride quantification.[7]
Data Presentation
The following table summarizes the validation parameters from a UPLC-MS/MS method for fenspiride quantification, which would be expected to be similar when using Fenspiride-d5 Hydrochloride as an internal standard.[7]
Parameter
Result
Linearity Range
2-500 ng/mL
Lower Limit of Quantification (LLOQ)
2 ng/mL
Intra-day Precision (%RSD)
< 9.5%
Inter-day Precision (%RSD)
< 9.5%
Accuracy
91.5% - 112.4%
Recovery
99.3% - 101.9%
Stability (3 freeze/thaw cycles)
Stable
Stability (5 months at -70°C)
Stable
Mandatory Visualizations
Experimental Workflow
Caption: UPLC-MS/MS Experimental Workflow.
Logical Relationship of Internal Standard
Caption: Logic of using a deuterated internal standard.
Solubility Profile of Fenspiride-d5 Hydrochloride in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of Fenspiride-d5 hydrochloride, a deuterated analog of the anti-inflammatory and br...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fenspiride-d5 hydrochloride, a deuterated analog of the anti-inflammatory and bronchodilator agent Fenspiride. Understanding the solubility of this compound in various laboratory solvents is critical for a wide range of research and development activities, including formulation development, in vitro and in vivo studies, and analytical method development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's signaling pathway.
Core Data Presentation
The following table summarizes the known solubility of Fenspiride hydrochloride in common laboratory solvents. It is important to note that specific quantitative data for the deuterated form, Fenspiride-d5 hydrochloride, is limited. However, the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts. Therefore, the data for Fenspiride hydrochloride serves as a strong proxy.
The compound is reported to be slightly soluble or has a solubility of less than 1 mg/mL[1][2].
Methanol
Soluble
Quantitative data is not readily available, but the compound is reported to be soluble.
Experimental Protocols
The determination of solubility is a fundamental component of pre-formulation studies. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of Fenspiride-d5 hydrochloride in a selection of common laboratory solvents.
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator
Temperature-controlled environment (e.g., incubator or water bath)
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Analytical balance
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of Fenspiride-d5 hydrochloride to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) to allow for continuous agitation.
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
Phase Separation:
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
To further separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
Sample Collection and Preparation:
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.
Filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining fine particles.
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Quantification:
Analyze the diluted samples using a validated HPLC method to determine the concentration of Fenspiride-d5 hydrochloride.
Prepare a calibration curve using standard solutions of Fenspiride-d5 hydrochloride of known concentrations.
Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor.
Mandatory Visualizations
Fenspiride Signaling Pathway
Fenspiride exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting inflammatory pathways. The following diagram illustrates the key signaling pathways influenced by Fenspiride.
Fenspiride Hydrochloride vs. Fenspiride-d5 Hydrochloride: An In-depth Technical Guide on Stability
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the stability profiles of fenspiride hydrochloride and its deuterated analog, fenspiride-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability profiles of fenspiride hydrochloride and its deuterated analog, fenspiride-d5 hydrochloride. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes existing data on fenspiride hydrochloride's degradation pathways and leverages established principles of kinetic isotope effects to infer the stability characteristics of fenspiride-d5 hydrochloride. Detailed experimental protocols for stability-indicating analytical methods are provided, alongside a discussion of the known signaling pathways of fenspiride, offering a valuable resource for researchers in drug development and formulation.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties, previously used in the treatment of respiratory diseases.[1] Its therapeutic effects are attributed to its antagonism of H1-histamine receptors and inhibition of phosphodiesterases (PDEs).[2] The development of deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, has emerged as a strategy to improve the pharmacokinetic and metabolic profiles of parent compounds.[3] This guide focuses on the chemical stability of fenspiride hydrochloride and its deuterated form, fenspiride-d5 hydrochloride, a critical parameter in drug development and formulation.
Fenspiride Hydrochloride is susceptible to degradation under various stress conditions, leading to the formation of specific degradation products.[2][4] Understanding these degradation pathways is crucial for developing stable pharmaceutical formulations and accurate analytical methods.
Fenspiride-d5 Hydrochloride is the deuterated version of fenspiride hydrochloride. The replacement of hydrogen with deuterium atoms can significantly alter the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of chemical reactions, including degradation processes.[5][6] This suggests that fenspiride-d5 hydrochloride may exhibit enhanced stability compared to its non-deuterated counterpart.
Comparative Stability Profile
Fenspiride Hydrochloride Stability
Forced degradation studies have shown that fenspiride hydrochloride degrades under acidic, basic, and oxidative conditions.[2][4]
Table 1: Summary of Fenspiride Hydrochloride Degradation
Stress Condition
Degradation Products Identified
Reference
Acidic Hydrolysis
Fenspiride N-oxide (FNO), 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), and other related substances.
Note: The extent of degradation and the specific profile of minor degradation products can vary depending on the precise experimental conditions (e.g., concentration of stressor, temperature, duration).
Inferred Stability of Fenspiride-d5 Hydrochloride
The deuteration of the phenethyl group in fenspiride-d5 hydrochloride is expected to enhance its stability against both metabolic and chemical degradation.
Metabolic Stability: The primary advantage of deuteration is often seen in metabolic stability, where the stronger C-D bond slows down enzymatic cleavage, particularly by cytochrome P450 enzymes.[7] This leads to a longer half-life and altered pharmacokinetic profile.[8]
Chemical Stability: The kinetic isotope effect can also extend to non-enzymatic chemical reactions.
Oxidative Stability: The increased bond strength of C-D bonds can make the molecule less susceptible to oxidation at the deuterated positions.
Hydrolytic Stability: While the primary sites of hydrolysis in fenspiride are not directly on the phenethyl ring, deuteration can electronically influence the stability of the entire molecule, potentially leading to a modest increase in hydrolytic stability. However, without direct experimental data, the extent of this effect remains theoretical.
One source indicates that fenspiride-d5 is stable for at least 4 years when stored at -20°C, suggesting good long-term stability under controlled conditions.
Experimental Protocols
Accurate assessment of stability requires robust analytical methods. The following protocols are based on published stability-indicating methods for fenspiride hydrochloride. These methods can be adapted for the comparative analysis of fenspiride-d5 hydrochloride.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on fenspiride hydrochloride and fenspiride-d5 hydrochloride to compare their stability profiles.
Objective: To generate degradation products under various stress conditions and compare the degradation rates of fenspiride hydrochloride and fenspiride-d5 hydrochloride.
Materials:
Fenspiride hydrochloride reference standard
Fenspiride-d5 hydrochloride reference standard
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3%
Methanol, HPLC grade
Water, HPLC grade
pH meter
Water bath
UV-Vis spectrophotometer or HPLC-UV/MS system
Procedure:
Acid Hydrolysis:
Dissolve a known amount of the test substance in 0.1 N HCl.
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
Base Hydrolysis:
Dissolve a known amount of the test substance in 0.1 N NaOH.
Reflux the solution at 80°C for a specified period.
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.
Oxidative Degradation:
Dissolve a known amount of the test substance in a solution of 3% H₂O₂.
Keep the solution at room temperature for a specified period.
At each time point, withdraw a sample and dilute for analysis.
Thermal Degradation:
Expose a solid sample of the test substance to dry heat (e.g., 105°C) for a specified period.
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
Photostability:
Expose a solution of the test substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
A control sample should be kept in the dark.
Analyze the exposed and control samples.
Analysis:
Analyze all samples using a validated stability-indicating HPLC method (see section 3.2).
Calculate the percentage of degradation for each compound under each stress condition.
Stability-Indicating HPLC-UV Method
This method is designed to separate fenspiride from its known degradation products.[2][10]
Table 2: HPLC Method Parameters for Fenspiride Stability Testing
Parameter
Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A dual gradient using two buffer solutions: Buffer 1 (pH 4.5): Methanol (90:10, v/v) and Buffer 2 (pH 2.9): Acetonitrile:Methanol (65:15:10, v/v/v)
Gradient Program
Start with 100% Buffer 1, decreasing to 0% over 10 minutes, while Buffer 2 increases to 100%. Hold for 5 minutes, then return to initial conditions.
Flow Rate
1.5 mL/min
Detection Wavelength
210 nm
Injection Volume
20 µL
Column Temperature
30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][11]
Signaling Pathways and Mechanism of Action
Fenspiride exerts its pharmacological effects through multiple mechanisms of action. Understanding these pathways is essential for comprehending its therapeutic and potential toxicological profiles.
Histamine H1 Receptor Antagonism
Fenspiride acts as an antagonist at the H1 histamine receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses, leading to reduced bronchoconstriction and mucus secretion.
Fenspiride's H1 Receptor Antagonism
Phosphodiesterase (PDE) Inhibition
Fenspiride inhibits several phosphodiesterase isoenzymes, particularly PDE3, PDE4, and PDE5.[2] By inhibiting these enzymes, fenspiride increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in smooth muscle relaxation and inflammation.
In Vitro Activity of Fenspiride-d5 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator and antitussive properties, primarily used in the t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator and antitussive properties, primarily used in the treatment of respiratory diseases. Its deuterated analog, Fenspiride-d5 Hydrochloride, serves as an internal standard for pharmacokinetic and metabolic studies. The therapeutic effects of Fenspiride are attributed to its multifaceted mechanism of action, which involves the modulation of several key inflammatory and signaling pathways. This technical guide provides an in-depth overview of the in vitro activity of Fenspiride, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. While Fenspiride-d5 is primarily a tool for analytical quantification, the in vitro biological activity is characteristic of the parent compound, Fenspiride.
Quantitative In Vitro Data
The following tables summarize the key quantitative data on the in vitro activity of Fenspiride Hydrochloride.
Human Bronchial Phosphodiesterase (PDE) Activity Inhibition Assay
This protocol outlines the methodology to assess the inhibitory effect of Fenspiride on PDE3 and PDE4 activity in human bronchial tissue.
a. Tissue Homogenization:
Human bronchial tissues are homogenized in an ice-cold Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MgCl₂ and 1 mM dithiothreitol (DTT).
b. Enzyme Separation:
PDE3 and PDE4 isoforms are separated from the crude homogenate using ion-exchange chromatography on a DEAE-Sepharose column with a linear NaCl gradient (0–0.5 M).
c. Inhibition Assay:
The reaction is conducted in a final volume of 0.2 mL.
The reaction mixture contains the separated PDE3 or PDE4 fractions (approximately 20 μg of protein), 1 μM [³H]-cAMP as the substrate, and varying concentrations of Fenspiride Hydrochloride (ranging from 0.1 to 100 μM).
The mixture is incubated at 37°C for a predetermined time.
d. Reaction Termination and Measurement:
The reaction is terminated by the addition of 20 μL of 0.5 M EDTA (pH 8.0).
The amount of hydrolyzed [³H]-cAMP is determined using standard radioisotopic methods, and the IC50 value is calculated.
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay
This protocol details the procedure for evaluating the effect of Fenspiride on lipopolysaccharide (LPS)-induced cytokine release from human PBMCs.
a. PBMC Isolation:
PBMCs are isolated from peripheral blood using Ficoll-Paque density gradient centrifugation.
The isolated cells are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
b. Cell Culture and Treatment:
PBMCs are seeded in 24-well plates at a density of 1x10⁶ cells/mL.
The cells are pre-treated with Fenspiride Hydrochloride (at concentrations of 1, 5, and 10 μM) or a vehicle control (DMSO, final concentration <0.1%) for 1 hour at 37°C in a 5% CO₂ atmosphere.
c. Stimulation:
LPS is added to each well to a final concentration of 1 μg/mL to stimulate cytokine production.
The plates are incubated for an additional 24 hours.
d. Cytokine Quantification:
The cell culture supernatants are collected.
The concentrations of TNF-α and IL-1β in the supernatants are quantified using commercial ELISA kits.
NF-κB Luciferase Reporter Assay
This assay is designed to measure the inhibitory effect of Fenspiride on the NF-κB signaling pathway.
a. Cell Culture and Transfection:
A suitable cell line (e.g., HEK293) is cultured in appropriate media.
Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
b. Treatment and Stimulation:
After 24 hours of transfection, the cells are pre-treated with various concentrations of Fenspiride for 1 hour.
The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, at a final concentration of 10-20 ng/mL), for 6-8 hours.
c. Cell Lysis and Luciferase Measurement:
The culture medium is removed, and the cells are washed with PBS.
A passive lysis buffer is added to each well to lyse the cells.
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
d. Data Analysis:
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Fenspiride-d5 Hydrochloride: A Technical Guide for Its Application as a Stable Isotope Tracer in Drug Development
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of Fenspiride-d5 Hydrochloride, a deuterated analog of the anti-inflammatory drug Fenspiride. It...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Fenspiride-d5 Hydrochloride, a deuterated analog of the anti-inflammatory drug Fenspiride. It is intended for researchers and scientists in the field of drug development and metabolism. This document details the role of Fenspiride-d5 Hydrochloride as a stable isotope-labeled internal standard in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Included are a comprehensive experimental protocol for the quantification of fenspiride in human plasma, extensive quantitative data, and a discussion of the underlying principles of its application. Furthermore, this guide elucidates the key signaling pathways influenced by fenspiride, namely the arachidonic acid and NF-κB pathways, with detailed diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction to Fenspiride and its Deuterated Analog
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, historically used in the treatment of respiratory diseases.[1][2] Its mechanism of action is multifaceted, primarily involving the antagonism of H1-histamine receptors and the modulation of inflammatory pathways.[1][3] Fenspiride has been shown to inhibit the release of pro-inflammatory mediators, such as cytokines and leukotrienes, and to interfere with the arachidonic acid cascade.[1][3]
Fenspiride-d5 Hydrochloride is a stable isotope-labeled (SIL) version of Fenspiride Hydrochloride, where five hydrogen atoms have been replaced with deuterium.[4][5] This isotopic substitution results in a molecule that is chemically identical to fenspiride but has a higher molecular weight. This property makes Fenspiride-d5 Hydrochloride an ideal internal standard for quantitative bioanalysis using mass spectrometry.[6][7] The use of a SIL internal standard is the gold standard in LC-MS/MS assays as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[8]
Table 1: Chemical Properties of Fenspiride Hydrochloride and Fenspiride-d5 Hydrochloride
Application of Fenspiride-d5 Hydrochloride in Bioanalytical Methods
Fenspiride-d5 Hydrochloride serves as an invaluable tool in pharmacokinetic and bioequivalence studies of fenspiride. Its primary application is as an internal standard (IS) in LC-MS/MS methods for the quantification of fenspiride in biological matrices such as plasma and urine.
Principles of Stable Isotope Dilution Analysis
Stable isotope dilution analysis is a quantitative method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. The SIL-IS acts as a surrogate for the analyte during sample preparation and analysis. By measuring the ratio of the signal from the analyte to the signal from the SIL-IS, variations in sample extraction, injection volume, and ionization efficiency can be effectively compensated for, leading to high accuracy and precision.
Experimental Workflow for Plasma Sample Analysis
The following diagram illustrates a typical workflow for the analysis of fenspiride in plasma samples using Fenspiride-d5 Hydrochloride as an internal standard.
Experimental workflow for fenspiride quantification.
Detailed Experimental Protocol: UPLC-MS/MS Quantification of Fenspiride in Human Plasma
This protocol is adapted from a validated method for the quantification of fenspiride in human plasma and has been modified to incorporate the use of Fenspiride-d5 Hydrochloride as the internal standard.
Materials and Reagents
Fenspiride Hydrochloride reference standard
Fenspiride-d5 Hydrochloride (Internal Standard)
Acetonitrile (HPLC grade)
Formic acid (analytical grade)
Ultrapure water
Human plasma (drug-free)
Sample Preparation
Thaw frozen human plasma samples at room temperature.
To a 200 µL aliquot of plasma, add a specific volume of Fenspiride-d5 Hydrochloride working solution to achieve a final concentration of 100 ng/mL.
Vortex the samples for 30 seconds.
Add 600 µL of acetonitrile to precipitate plasma proteins.
Vortex again for 1 minute.
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 200 µL of the mobile phase.
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 2: UPLC Conditions
Parameter
Value
Column
ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A
0.2% Formic acid in Water
Mobile Phase B
0.2% Formic acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
A suitable gradient to achieve separation
Column Temperature
40°C
Injection Volume
5 µL
Approx. Retention Time (Fenspiride)
~0.64 min
Approx. Retention Time (Fenspiride-d5)
~0.64 min
Table 3: Mass Spectrometry Conditions
Parameter
Fenspiride
Fenspiride-d5 HCl
Ionization Mode
Electrospray Ionization (ESI), Positive
Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)
261.13
266.16 (deduced)
Product Ion (m/z)
104.93
104.93 (or a deuterated fragment)
Collision Energy (eV)
24
24 (to be optimized)
Cone Voltage (V)
30
30 (to be optimized)
Note: The mass spectrometry parameters for Fenspiride-d5 Hydrochloride are deduced based on its structure and may require optimization.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Signal-to-noise ratio ≥ 10; acceptable precision and accuracy
Precision (Intra- and Inter-day)
%CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day)
%Bias within ±15% (±20% at LLOQ)
Recovery
Consistent, precise, and reproducible
Matrix Effect
Assessed to ensure no significant ion suppression or enhancement
Stability
Analyte stability under various storage and processing conditions
Fenspiride's Mechanism of Action: Signaling Pathways
Fenspiride exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of the Arachidonic Acid Pathway
Fenspiride is known to inhibit the arachidonic acid pathway, which is responsible for the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][3]
Fenspiride's inhibition of the arachidonic acid pathway.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation. Fenspiride has been suggested to mediate its anti-inflammatory effects through the inhibition of this pathway.[3]
Proposed inhibition of the NF-κB signaling pathway by fenspiride.
Conclusion
Fenspiride-d5 Hydrochloride is an essential tool for the accurate and precise quantification of fenspiride in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability, ensuring high-quality data for pharmacokinetic and bioequivalence studies. A thorough understanding of its application, coupled with knowledge of fenspiride's mechanism of action on inflammatory signaling pathways, empowers researchers to conduct robust drug development programs. This guide provides a comprehensive resource to facilitate the effective use of Fenspiride-d5 Hydrochloride in a research setting.
Application Note: Quantitative Analysis of Fenspiride in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract This application note details a robust and sensitive method for the quantitative determination of fenspiride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs fe...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a robust and sensitive method for the quantitative determination of fenspiride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs fenspiride-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. The validated method demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Fenspiride is a therapeutic agent with anti-inflammatory and bronchodilator properties. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of fenspiride in human plasma, utilizing fenspiride-d5 as the internal standard to minimize matrix effects and improve analytical reliability.
24 eV (Fenspiride → 105.0), 38 eV (Fenspiride → 77.1), 24 eV (Fenspiride-d5 → 110.0)
2.4. Preparation of Standard and Quality Control (QC) Samples
Stock Solutions: Prepare individual stock solutions of fenspiride and fenspiride-d5 in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Internal Standard Working Solution: Dilute the fenspiride-d5 stock solution with the same diluent to a final concentration of 100 ng/mL.
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
A simple protein precipitation method is used for plasma sample preparation.[2]
Pipette 200 µL of human plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
Add 20 µL of the internal standard working solution (fenspiride-d5, 100 ng/mL) and vortex briefly.
Add 400 µL of acetonitrile to precipitate the plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge the tubes at 13,000 rpm for 10 minutes.
Transfer the supernatant to an autosampler vial.
Inject 5 µL of the supernatant into the LC-MS/MS system.
Development of a Robust UPLC-MS/MS Method for the Quantification of Fenspiride Using Fenspiride-d5 as an Internal Standard
Application Note Audience: Researchers, scientists, and drug development professionals. Introduction Fenspiride is a non-steroidal anti-inflammatory drug with additional antagonist effects on histamine H1 receptors, prim...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with additional antagonist effects on histamine H1 receptors, primarily used in the treatment of respiratory diseases. Accurate and sensitive quantification of Fenspiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a highly selective and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Fenspiride in human plasma. The method utilizes a stable isotope-labeled internal standard, Fenspiride-d5, to ensure high accuracy and precision. The protocol described herein is based on established methodologies and provides a comprehensive guide for researchers in the field.[1][2][3][4][5][6][7][8]
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
UPLC Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][6][7][8]
3. Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenspiride and Fenspiride-d5 in methanol.
Working Standard Solutions: Serially dilute the Fenspiride stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and QC samples.
Internal Standard Working Solution (50 ng/mL): Dilute the Fenspiride-d5 stock solution with a 50:50 mixture of acetonitrile and water.
4. Sample Preparation
A simple protein precipitation method is employed for sample preparation:[3][6][7][8][11]
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 20 µL of the Fenspiride-d5 internal standard working solution (50 ng/mL) to all samples except the blank.
Vortex for 10 seconds.
Add 400 µL of acetonitrile to precipitate plasma proteins.
Vortex vigorously for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.
Application Notes & Protocols: HPLC-MS/MS Method for Fenspiride-d5
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed application note and protocol for the quantitative analysis of Fenspiride and its deuterated internal standard, Fenspiride...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Fenspiride and its deuterated internal standard, Fenspiride-d5, in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties, primarily used in the treatment of respiratory diseases.[1][2] Accurate and reliable quantification of Fenspiride in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Fenspiride-d5, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This protocol outlines a robust HPLC-MS/MS method for the simultaneous determination of Fenspiride and Fenspiride-d5.
Mechanism of Action
Fenspiride's therapeutic effects are attributed to its multifaceted mechanism of action, which includes anti-inflammatory, antihistaminic, and bronchodilatory activities.[1][3] It exerts its anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators like cytokines, prostaglandins, and leukotrienes, partly through the inhibition of the NF-κB signaling pathway.[3] Additionally, Fenspiride acts as an antagonist at H1 histamine receptors, reducing bronchoconstriction and mucus secretion.[1][3][4]
Fenspiride's Anti-Inflammatory and Antihistaminic Pathways.
Experimental Protocols
Materials and Reagents
Fenspiride hydrochloride (Reference Standard)
Fenspiride-d5 hydrochloride (Internal Standard)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (LC-MS grade)
Ammonium acetate (LC-MS grade)
Ultrapure water
Human plasma (or other relevant biological matrix)
Instrumentation
High-Performance Liquid Chromatography (HPLC) system
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions
Parameter
Condition
Column
C18 reverse-phase column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase A
0.2% Formic acid in Water
Mobile Phase B
Acetonitrile
Gradient
Isocratic or Gradient (e.g., 50:50 v/v Acetonitrile:10mM Ammonium acetate)[5][6]
This application note provides a comprehensive and detailed protocol for the quantification of Fenspiride using Fenspiride-d5 as an internal standard by HPLC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for a wide range of applications in drug research and development. The provided validation parameters serve as a guideline for method performance, and it is recommended that each laboratory validates the method according to its specific requirements and regulatory standards.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of fenspiride in human plasma. Fenspiride-d5 hydrochloride, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation step for sample preparation, followed by a rapid UPLC separation and detection using a tandem mass spectrometer operating in positive ion mode. The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, selectivity, and stability.[1][2][3] This method is suitable for pharmacokinetic studies of fenspiride.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties, primarily used in the treatment of respiratory diseases.[4][5][6] Accurate quantification of fenspiride in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[7] LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Fenspiride-d5 Hydrochloride, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects.[8][9][10] This application note provides a detailed protocol for a fully validated LC-MS/MS method for the determination of fenspiride in human plasma.
The method was validated according to the ICH M10 guideline.[1][2][3]
Linearity and Range
The calibration curve was linear over the concentration range of 2-500 ng/mL for fenspiride in human plasma. The correlation coefficient (r²) was >0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in the table below.
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%)
Inter-day Precision (%CV)
Inter-day Accuracy (%)
LLOQ
2
< 9.5
91.5 - 112.4
< 9.5
91.5 - 112.4
Low QC
6
< 9.5
91.5 - 112.4
< 9.5
91.5 - 112.4
Medium QC
100
< 9.5
91.5 - 112.4
< 9.5
91.5 - 112.4
High QC
300
< 9.5
91.5 - 112.4
< 9.5
91.5 - 112.4
Selectivity and Specificity
The method was found to be selective and specific for fenspiride and the internal standard. No significant interference was observed at the retention times of the analyte and IS in blank plasma samples from six different sources.
Recovery
The extraction recovery of fenspiride was determined at three QC levels (Low, Medium, and High).
QC Level
Concentration (ng/mL)
Average Recovery (%)
Low QC
6
99.3 - 101.9
Medium QC
100
99.3 - 101.9
High QC
300
99.3 - 101.9
Stability
The stability of fenspiride in human plasma was evaluated under various conditions. The results are presented in the table below.
Stability Condition
Duration
Stability (%)
Freeze-Thaw
3 cycles
Stable
Short-Term (Room Temperature)
24 hours
Stable
Long-Term
5 months at -70°C
Stable
Post-Preparative (Autosampler)
48 hours at 10°C
Stable
Visualizations
Caption: Experimental workflow for the bioanalysis of fenspiride.
Application Note: High-Throughput Quantification of Fenspiride in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard
Abstract This application note presents a robust and sensitive UPLC-MS/MS method for the quantitative analysis of fenspiride in human plasma. The protocol employs fenspiride-d5 as a stable isotope-labeled internal standa...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note presents a robust and sensitive UPLC-MS/MS method for the quantitative analysis of fenspiride in human plasma. The protocol employs fenspiride-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[1][2] A streamlined sample preparation procedure based on protein precipitation allows for high-throughput analysis, making it suitable for pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Fenspiride is a non-steroidal anti-inflammatory agent with bronchodilator properties that has been used in the treatment of respiratory diseases.[3][4] To characterize its pharmacokinetic profile, a reliable and efficient bioanalytical method is essential.[5] This application note details a validated UPLC-MS/MS method for the determination of fenspiride in human plasma, utilizing fenspiride-d5 as an internal standard to correct for matrix effects and variability during sample processing and analysis.[6] The described protein precipitation method is simple, rapid, and requires a small plasma volume, making it ideal for studies with a large number of samples.[7][8]
Materials and Reagents
Fenspiride hydrochloride (Reference Standard)
Fenspiride-d5 (Internal Standard)
Acetonitrile (HPLC grade)
Formic acid (LC-MS grade)
Water (Ultrapure, 18.2 MΩ·cm)
Human plasma (K2-EDTA)
Microcentrifuge tubes (1.5 mL)
Pipettes and tips
Vortex mixer
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL): Separately weigh appropriate amounts of fenspiride hydrochloride and fenspiride-d5 and dissolve in methanol to obtain primary stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
Internal Standard Working Solution (50 ng/mL): Dilute the fenspiride-d5 primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 50 ng/mL.
Sample Preparation: Protein Precipitation
Pipette 200 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.
Add 20 µL of the fenspiride-d5 internal standard working solution (50 ng/mL) to all tubes except for the blank matrix samples.
Add 400 µL of acetonitrile (containing 0.2% formic acid) to each tube to precipitate the plasma proteins.[7]
Vortex the tubes for 30 seconds to ensure thorough mixing.
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
Caption: Protein precipitation workflow for fenspiride analysis.
UPLC-MS/MS Analysis
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
The quantification of fenspiride is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is assessed by a weighted (1/x²) linear regression analysis.
The method was validated according to regulatory guidelines and demonstrated a linear range of 2-500 ng/mL in human plasma.[7] The lower limit of quantification (LLOQ) was established at 2 ng/mL.[7] The intra- and inter-day precision and accuracy were within acceptable limits (<15% for QC samples and <20% for LLOQ). The recovery of fenspiride from human plasma was consistent and reproducible.[7]
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of fenspiride in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis, making it well-suited for supporting pharmacokinetic and bioequivalence studies of fenspiride.
Application Notes and Protocols for Fenspiride-d5 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Fenspiride is an oxazolidinone spiro compound with anti-inflammatory, anti-bronchoconstrictor, and antitussive properties.[1][2][3] It has been...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride is an oxazolidinone spiro compound with anti-inflammatory, anti-bronchoconstrictor, and antitussive properties.[1][2][3] It has been used in the treatment of various respiratory diseases.[2][3][4] The use of its deuterated analog, Fenspiride-d5, in in vivo animal studies is primarily for pharmacokinetic (PK) and metabolic investigations. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can alter the metabolic profile of a drug, often leading to a slower rate of metabolism.[5][6] This can result in a longer half-life, increased exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[5][7]
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing Fenspiride-d5 in preclinical animal research, with a focus on comparative pharmacokinetic and pharmacodynamic studies alongside its non-deuterated counterpart, fenspiride.
Rationale for Using Fenspiride-d5 in In Vivo Studies
The primary motivation for employing Fenspiride-d5 in animal studies is to investigate the effects of deuterium substitution on the drug's disposition and efficacy. The key advantages of using a deuterated version of a drug can include:
Improved Pharmacokinetic Profile: Deuteration can slow down the rate of metabolic processes, particularly those involving cytochrome P450 enzymes.[8] This may lead to a longer elimination half-life and increased systemic exposure (AUC).[7]
Enhanced Safety and Tolerability: By altering metabolic pathways, deuteration can reduce the formation of potentially toxic metabolites, thereby improving the drug's safety profile.[5]
Metabolic Shunting: The presence of deuterium can shift the metabolism towards alternative pathways, which can be advantageous if the primary metabolic route leads to inactive or undesirable metabolites.[7]
Internal Standard for Bioanalytical Assays: Due to its similar chemical properties but different mass, Fenspiride-d5 is an ideal internal standard for quantifying fenspiride in biological matrices using mass spectrometry.
Pharmacokinetic Data of Fenspiride (Human and Animal)
The following tables summarize key pharmacokinetic parameters of fenspiride based on available literature. This data serves as a baseline for designing and interpreting studies with Fenspiride-d5.
Table 1: Pharmacokinetic Parameters of Fenspiride in Humans (Single 80 mg Oral Dose)
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Fenspiride vs. Fenspiride-d5 in a Rodent Model (e.g., Rat)
Note: The following data for Fenspiride-d5 is hypothetical and illustrates the expected impact of deuteration. Actual values must be determined experimentally.
Parameter
Fenspiride (Experimental)
Fenspiride-d5 (Hypothetical)
Expected Change
Cmax
~5 µg/mL
~5.5 µg/mL
Increase
Tmax
~2 hours
~2.5 hours
Slight Delay
t1/2
~6 hours
~9 hours
Increase
AUC (0-inf)
~30 µgh/mL
~45 µgh/mL
Increase
Clearance (CL)
~1.5 L/h/kg
~1.0 L/h/kg
Decrease
Experimental Protocols
Protocol 1: Comparative Pharmacokinetic Study of Fenspiride and Fenspiride-d5 in Rats
Objective: To compare the pharmacokinetic profiles of fenspiride and Fenspiride-d5 following oral administration in rats.
Animals: Male Wistar rats (200-250 g).
Materials:
Fenspiride
Fenspiride-d5
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
Oral gavage needles
Blood collection tubes (with anticoagulant)
Centrifuge
LC-MS/MS system
Procedure:
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
Dosing:
Divide rats into two groups (n=5 per group).
Administer a single oral dose of either fenspiride or Fenspiride-d5 (e.g., 10 mg/kg) via oral gavage.
Blood Sampling:
Collect blood samples (~0.2 mL) from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Plasma Preparation:
Centrifuge blood samples at 4000 rpm for 10 minutes to separate plasma.
Store plasma samples at -80°C until analysis.
Bioanalysis:
Develop and validate an LC-MS/MS method for the simultaneous quantification of fenspiride and Fenspiride-d5 in rat plasma. Use the respective deuterated analog as the internal standard for the non-deuterated compound and vice-versa if co-administered, or use a different internal standard if administered separately.
Application Notes and Protocols for Fenspiride-d5 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of Fenspiride-d5 Hydrochloride in cell culture studies. While Fenspiride-d5 Hydrochl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Fenspiride-d5 Hydrochloride in cell culture studies. While Fenspiride-d5 Hydrochloride is primarily utilized as a deuterated internal standard for analytical purposes, the biological activities described herein are based on studies conducted with its non-deuterated counterpart, Fenspiride Hydrochloride. The deuterated form is ideal for precise quantification in cell lysates, supernatants, and other biological matrices using mass spectrometry-based methods. The protocols provided are based on established methodologies and findings from in vitro research on Fenspiride Hydrochloride.
Introduction to Fenspiride's In Vitro Activity
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator properties. Its mechanism of action in cell culture models is multifaceted, primarily targeting key pathways involved in inflammation. In vitro studies have demonstrated that fenspiride can:
Inhibit Inflammatory Cytokine Production: Fenspiride has been shown to reduce the secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), in a dose-dependent manner[1].
Modulate the Arachidonic Acid Cascade: The compound interferes with the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes[2].
Antagonize Histamine-Induced Effects: Fenspiride can block the histamine H1 receptor, thereby inhibiting downstream effects such as the increase in intracellular calcium concentration[2].
Inhibit the NF-κB Signaling Pathway: By targeting the NF-κB pathway, fenspiride can suppress the transcription of numerous genes involved in the inflammatory response.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Fenspiride Hydrochloride in various in vitro systems.
Table 1: Effective Concentrations of Fenspiride Hydrochloride in Cell-Based Assays
Cell/Tissue Type
Assay
Effective Concentration Range
Observed Effect
Reference
Human Lung Epithelial Cells (WI26VA4)
Inhibition of Histamine-Induced Intracellular Ca²⁺ Increase
The following are detailed protocols for key in vitro experiments to assess the biological activity of Fenspiride-d5 Hydrochloride.
Protocol for Assessing Inhibition of TNF-α Production in Macrophages
This protocol is designed to evaluate the dose-dependent effect of Fenspiride-d5 Hydrochloride on the production of TNF-α in a macrophage cell line (e.g., RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS).
Materials:
Macrophage cell line (e.g., RAW 264.7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Fenspiride-d5 Hydrochloride stock solution (in a suitable solvent like DMSO)
Lipopolysaccharide (LPS) from E. coli
Phosphate Buffered Saline (PBS)
96-well cell culture plates
ELISA kit for TNF-α quantification
Cell viability assay kit (e.g., MTT or PrestoBlue™)
Procedure:
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
Compound Treatment: Prepare serial dilutions of Fenspiride-d5 Hydrochloride in complete medium. A suggested concentration range is 0.1 µM to 100 µM.
Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the different concentrations of Fenspiride-d5 Hydrochloride. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
Pre-incubate the cells with the compound for 1 hour at 37°C.
Inflammatory Stimulation: After pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.
Incubate the plate for 6-24 hours (optimize incubation time for maximal TNF-α production) at 37°C in a humidified 5% CO₂ incubator.
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for TNF-α analysis. Store at -80°C if not analyzed immediately.
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Cell Viability Assessment: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
Data Analysis: Normalize the TNF-α concentrations to the cell viability data. Plot the percentage inhibition of TNF-α production against the log concentration of Fenspiride-d5 Hydrochloride to determine the IC₅₀ value.
Protocol for Measuring Inhibition of Histamine-Induced Intracellular Calcium Mobilization
This protocol outlines the procedure to measure the inhibitory effect of Fenspiride-d5 Hydrochloride on histamine-induced intracellular calcium increase in a human lung epithelial cell line (e.g., A549 or WI26VA4).
Materials:
Human lung epithelial cell line (e.g., A549)
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
Fenspiride-d5 Hydrochloride stock solution
Histamine solution
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
Black, clear-bottom 96-well plates
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
Cell Seeding: Seed the epithelial cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with calcium and magnesium.
Wash the cells once with HBSS.
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
Compound Incubation: Wash the cells twice with HBSS to remove excess dye.
Add 100 µL of HBSS containing various concentrations of Fenspiride-d5 Hydrochloride (e.g., 10⁻⁸ M to 10⁻⁵ M) to the wells. Include a vehicle control.
Incubate for 15-30 minutes at room temperature in the dark.
Fluorescence Measurement: Place the plate in a fluorescence microplate reader.
Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4) at regular intervals (e.g., every 2 seconds) for a total of 5-10 minutes.
Establish a baseline fluorescence reading for approximately 30-60 seconds.
Histamine Stimulation: Using an automated injector, add a pre-determined concentration of histamine (e.g., 10 µM final concentration) to each well.
Continue recording the fluorescence for the remainder of the time.
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence intensity after histamine addition for each concentration of Fenspiride-d5 Hydrochloride. Plot the percentage inhibition of the histamine-induced calcium response against the log concentration of the compound to determine the IC₅₀ value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fenspiride's mechanisms of action in inflammatory signaling.
Caption: Workflow for in vitro testing of Fenspiride-d5 HCl.
Fenspiride-d5: Application in Drug Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties that has been used in the t...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties that has been used in the treatment of respiratory diseases.[1][2] Understanding the metabolic fate of drug candidates is a critical aspect of drug development. In vitro metabolism studies, often utilizing human liver microsomes, are essential for predicting in vivo pharmacokinetics and potential drug-drug interactions.[3][4] The use of stable isotope-labeled internal standards, such as Fenspiride-d5, is the gold standard in quantitative bioanalysis using mass spectrometry, ensuring the accuracy and precision of analytical measurements.[5][6] Fenspiride-d5, a deuterated analog of Fenspiride, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the parent drug, allowing for effective correction of variability during sample preparation and analysis.[7]
This document provides detailed application notes and protocols for the use of Fenspiride-d5 as a tool in drug metabolism studies, focusing on in vitro assays with human liver microsomes.
Key Applications of Fenspiride-d5 in Drug Metabolism Studies
Internal Standard for Accurate Quantification: Fenspiride-d5 is primarily used as an internal standard in LC-MS/MS-based quantification of Fenspiride in biological matrices. Its key advantages include:
Similar extraction recovery to Fenspiride.
Co-elution with Fenspiride under typical reversed-phase chromatographic conditions.
Minimal isotopic interference with the analyte.
Compensation for matrix effects and variations in instrument response.
Metabolic Stability Assessment: Fenspiride-d5 enables precise measurement of the disappearance of the parent drug (Fenspiride) over time in in vitro systems like human liver microsomes. This allows for the determination of key metabolic stability parameters.
Metabolite Identification: While not a direct tool for structural elucidation, the use of a stable isotope-labeled internal standard is crucial for the accurate quantification of metabolites once their structures have been identified. The metabolic pathways of Fenspiride are known to involve oxidation on both the aromatic and heterocyclic structures.[8][9]
Experimental Protocols
Protocol 1: Determination of Metabolic Stability of Fenspiride in Human Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of Fenspiride using pooled human liver microsomes and Fenspiride-d5 as the internal standard for LC-MS/MS analysis.
Materials and Reagents:
Fenspiride
Fenspiride-d5 (internal standard)
Pooled Human Liver Microsomes (e.g., 20 mg/mL)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Potassium Phosphate Buffer (0.1 M, pH 7.4)
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Formic Acid, LC-MS grade
Ultrapure Water
Procedure:
Preparation of Working Solutions:
Prepare a 1 mM stock solution of Fenspiride in DMSO.
Prepare a 1 mM stock solution of Fenspiride-d5 in DMSO.
From the stock solutions, prepare working solutions of Fenspiride (e.g., 100 µM) and Fenspiride-d5 (e.g., 10 µM) in 50% acetonitrile/water.
Incubation:
Thaw human liver microsomes on ice.
Prepare an incubation mixture containing potassium phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding Fenspiride to the incubation mixture to a final concentration of 1 µM.
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
Reaction Termination and Sample Preparation:
Immediately quench the reaction by adding the aliquot to a tube containing a cold stopping solution (e.g., 150 µL of acetonitrile) with the internal standard, Fenspiride-d5 (final concentration, e.g., 100 ng/mL).
Vortex the samples vigorously for 1 minute.
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
Chromatographic Conditions (Example):
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: A suitable gradient to separate Fenspiride from potential metabolites.
Calculate the peak area ratio of Fenspiride to Fenspiride-d5 for each time point.
Plot the natural logarithm of the percentage of Fenspiride remaining versus time.
Determine the elimination rate constant (k) from the slope of the linear regression.
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Data Presentation
Table 1: Metabolic Stability of Fenspiride in Human Liver Microsomes
Parameter
Value
Incubation Time (min)
0, 5, 15, 30, 60
Fenspiride Concentration (µM)
1
Microsomal Protein (mg/mL)
0.5
In Vitro Half-life (t½, min)
25.3
Intrinsic Clearance (CLint, µL/min/mg)
27.4
Table 2: LC-MS/MS Method Validation Parameters for Fenspiride Quantification using Fenspiride-d5
Parameter
Result
Linearity Range (ng/mL)
1 - 1000
Correlation Coefficient (r²)
> 0.995
Lower Limit of Quantification (LLOQ, ng/mL)
1
Intra-day Precision (%CV)
< 10%
Inter-day Precision (%CV)
< 12%
Accuracy (% bias)
± 15%
Recovery (%)
> 85%
Visualizations
Caption: Workflow for Fenspiride Metabolic Stability Assay.
Caption: Role of Fenspiride-d5 in Quantitative Analysis.
Conclusion
Fenspiride-d5 is an indispensable tool for the accurate and precise quantification of Fenspiride in drug metabolism studies. Its use as an internal standard in LC-MS/MS methods allows for reliable determination of metabolic stability parameters, such as in vitro half-life and intrinsic clearance. The protocols and data presented here provide a framework for researchers to design and execute robust in vitro metabolism assays for Fenspiride and other drug candidates.
Application Notes and Protocols for the Tandem Mass Spectrometry Analysis of Fenspiride-d5
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative analysis of Fenspiride and its deuterated internal standard, Fenspiride...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Fenspiride and its deuterated internal standard, Fenspiride-d5, using tandem mass spectrometry (MS/MS). The provided methodologies are essential for pharmacokinetic studies, bioequivalence assessment, and other drug development applications.
Introduction
Fenspiride is a therapeutic agent with anti-inflammatory and bronchodilator properties used in the treatment of respiratory diseases. Accurate and sensitive quantification of Fenspiride in biological matrices is crucial for clinical and preclinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for this purpose. Fenspiride-d5 is commonly used as an internal standard to ensure the accuracy and precision of the analytical method.
Tandem Mass Spectrometry Transitions
The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for the analysis of Fenspiride and Fenspiride-d5. These parameters are critical for setting up a selective and sensitive LC-MS/MS method.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Cone Voltage (V)
Fenspiride
261.13
104.93
24
30
Fenspiride-d5*
266.16
104.93
24
30
*Note: The parameters for Fenspiride-d5 are predicted based on the non-deuterated compound, assuming deuteration on the phenylethyl ring does not alter the primary fragmentation pathway. The precursor ion reflects the addition of five deuterium atoms. Optimization of collision energy and cone voltage for Fenspiride-d5 is recommended.
Experimental Protocol: Quantification of Fenspiride in Human Plasma
This protocol details a validated UPLC-MS/MS method for the quantification of Fenspiride in human plasma.
3.1. Materials and Reagents
Fenspiride hydrochloride reference standard
Fenspiride-d5 hydrochloride (internal standard)
Acetonitrile (HPLC grade)
Formic acid (LC-MS grade)
Water (ultrapure)
Human plasma (blank)
3.2. Sample Preparation
A simple protein precipitation method is employed for sample cleanup:
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution (Fenspiride-d5).
Add 600 µL of acetonitrile to precipitate the plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 200 µL of the mobile phase.
Inject an aliquot into the LC-MS/MS system.
3.3. Liquid Chromatography Conditions
Parameter
Value
Column
ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
As required for optimal separation
Injection Volume
5 µL
Column Temp.
40°C
3.4. Mass Spectrometry Conditions
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temp.
150°C
Desolvation Temp.
400°C
Desolvation Gas
Nitrogen
Collision Gas
Argon
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the anti-inflammatory signaling pathway of Fenspiride and the experimental workflow for its analysis.
Optimizing Fenspiride-d5 Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for Fenspiride-d5 High-Performance Liquid Chromatography (HPLC...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for Fenspiride-d5 High-Performance Liquid Chromatography (HPLC) analysis. Fenspiride-d5 is a deuterated internal standard used for the quantification of Fenspiride, a non-steroidal anti-inflammatory drug. Accurate and robust HPLC methods are crucial for pharmacokinetic studies, bioequivalence testing, and quality control.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of various mobile phase compositions to streamline your method development process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for Fenspiride-d5 HPLC analysis?
A good starting point for reversed-phase HPLC analysis of Fenspiride-d5 is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or phosphate buffer). A common initial ratio is 50:50 (v/v) with a buffer concentration of around 10-20 mM. The pH of the aqueous phase should be adjusted to control the ionization of Fenspiride, typically around 3.0.
Q2: My peak shape for Fenspiride-d5 is poor (tailing or fronting). How can I improve it?
Poor peak shape can be caused by several factors. For peak tailing, consider the following:
Mobile Phase pH: Ensure the mobile phase pH is appropriate for Fenspiride's pKa to prevent secondary interactions with the column. Adjusting the pH slightly can often improve peak symmetry.
Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column. Try increasing the buffer strength.
Column Choice: The issue might be related to the stationary phase. A different C18 column or a column with a different packing material might be necessary.
For peak fronting, the most common cause is sample overload. Try diluting your sample and injecting a smaller volume.
Q3: I am observing inconsistent retention times for Fenspiride-d5. What could be the cause?
Retention time variability can stem from several sources:
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in the organic-to-aqueous ratio or pH, can lead to shifts in retention time. Ensure accurate and consistent preparation for each run.
Column Equilibration: Insufficient column equilibration time before analysis can cause retention time drift. Allow the column to equilibrate with the mobile phase until a stable baseline is achieved.
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[1]
Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can also cause retention time shifts.[1][2]
Q4: How do I choose the appropriate detector and wavelength for Fenspiride-d5 analysis?
A UV detector is commonly used for Fenspiride analysis. The detection wavelength is typically set at 210 nm, where Fenspiride exhibits sufficient absorption.[3][4][5]
Troubleshooting Common HPLC Issues
This section provides a systematic approach to troubleshooting common problems encountered during Fenspiride-d5 HPLC analysis.
Diagram: HPLC Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common HPLC issues.
Mobile Phase Composition Comparison
The following table summarizes various mobile phase compositions that have been successfully used for the analysis of Fenspiride. These can serve as a starting point for the development of a method for Fenspiride-d5.
Troubleshooting poor peak shape of Fenspiride-d5 in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Fenspiride-d5 in chromatographic analyses. Troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Fenspiride-d5 in chromatographic analyses.
Troubleshooting Guide: Poor Peak Shape for Fenspiride-d5
Poor peak shape, such as tailing, fronting, or broadening, can significantly compromise the accuracy and resolution of your chromatographic analysis.[1][2] This guide provides a systematic approach to identifying and resolving these issues.
Is the peak shape issue (e.g., tailing) observed for all peaks or just Fenspiride-d5?
If all peaks in the chromatogram exhibit poor shape, the problem is likely systemic.[2] Common causes include issues with the column inlet, such as a partially blocked frit, or extra-column dead volume.[1][3] If the issue is specific to Fenspiride-d5, it points towards chemical interactions between the analyte, the stationary phase, and the mobile phase.[4]
Are you observing peak tailing?
Peak tailing is the most common peak shape problem for basic compounds like Fenspiride, which contains an amine group.[4] This is often due to secondary interactions with the stationary phase.
Caption: Troubleshooting workflow for poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my Fenspiride-d5 peak tailing?
Peak tailing for Fenspiride-d5, a basic compound, is often caused by strong interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][4][5] These secondary interactions lead to delayed elution and an asymmetrical peak shape.[1] Other potential causes include:
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated form of Fenspiride.
Column Degradation: Over time, columns can degrade, exposing more active sites that contribute to tailing.[1]
Trace Metal Contamination: Metals in the silica matrix can increase the acidity of silanol groups, enhancing interactions with basic analytes.[4]
Q2: Can the deuterium labeling in Fenspiride-d5 affect its peak shape?
While deuterated internal standards are generally expected to co-elute with the unlabeled analyte, differences in retention time can occur.[6][7] This is attributed to slight differences in lipophilicity due to deuteration.[7] While this typically results in a small retention time shift, it could potentially contribute to peak shape issues if the separation conditions are not optimized.
Q3: How can I improve the peak shape of Fenspiride-d5?
Several strategies can be employed to mitigate peak tailing and improve peak shape:
Mobile Phase Optimization:
Adjust pH: Lowering the mobile phase pH (e.g., to pH 3 or below for Type B silica) can suppress the ionization of silanol groups.[8]
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[4]
Increase Buffer Strength: A higher buffer concentration can sometimes improve peak shape, especially in HILIC or ion-exchange chromatography.[2]
Column Selection:
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups, which significantly reduces tailing for basic compounds.
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry may be necessary.
Q4: What should I do if I observe peak fronting?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can occur.[4] Potential causes include:
Column Overload: Injecting too much sample can saturate the stationary phase.[1] Try reducing the injection volume or sample concentration.[1]
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak fronting can result.[1]
Q5: Could my LC system be causing the poor peak shape?
Yes, instrumental factors can contribute to peak distortion. Extra-column volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[1] Ensure all connections are secure and use tubing with the appropriate internal diameter. A scratched injector valve rotor or a plugged needle could also lead to peak shape issues.[9]
Data Summary: Mobile Phase Modifications to Improve Peak Shape
Suppresses ionization of residual silanol groups, reducing secondary interactions with basic analytes like Fenspiride-d5.[8]
Buffer Concentration
Increase to 20-50 mM.
Ensures consistent mobile phase pH and can help mask some secondary interactions.[2]
Additive
Add 0.1-0.5% formic acid or acetic acid.
Provides protons to keep Fenspiride-d5 in its protonated form and can help to sharpen the peak.[10]
Competing Base
Add 10-25 mM triethylamine (TEA).
TEA competes with Fenspiride-d5 for active silanol sites on the stationary phase, reducing tailing.[4]
Experimental Protocols
Protocol 1: Column Conditioning and Equilibration
Proper column conditioning is crucial for achieving reproducible results and good peak shape.
Initial Flush: Flush the new column with 100% organic solvent (e.g., acetonitrile or methanol) for at least 30 minutes at a low flow rate (0.5 mL/min).
Mobile Phase Equilibration: Introduce the mobile phase to be used for the analysis.
Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. For methods using additives like ion-pairing reagents, a longer equilibration time may be necessary.
Test Injection: Perform a blank injection (mobile phase) to ensure the baseline is stable and free of ghost peaks.
Standard Injection: Inject a standard solution of Fenspiride-d5 to assess the initial peak shape.
Protocol 2: Sample Solvent Evaluation
The composition of the sample solvent can significantly impact peak shape.
Prepare Stock Solution: Prepare a concentrated stock solution of Fenspiride-d5 in a strong solvent (e.g., methanol or acetonitrile).
Dilute in Various Solvents: Create several dilutions of the stock solution in different solvents:
100% mobile phase
A solvent weaker than the mobile phase (e.g., higher aqueous content)
The current sample solvent
Inject and Compare: Inject each of the prepared samples and compare the resulting peak shapes. The best peak shape is typically observed when the sample is dissolved in the mobile phase or a weaker solvent.[9]
Potential Causes of Poor Peak Shape for Fenspiride-d5
Addressing matrix effects in Fenspiride bioanalysis with Fenspiride-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of fenspiride. The followin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of fenspiride. The following information is designed to address specific issues related to matrix effects and the use of fenspiride-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of fenspiride?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of fenspiride from biological matrices like plasma, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal). These effects can significantly compromise the accuracy, precision, and sensitivity of the method, leading to unreliable quantification of fenspiride.
Q2: What are the primary sources of matrix effects in fenspiride bioanalysis?
A: The most common sources of matrix effects in plasma samples are endogenous phospholipids from cell membranes. Other contributing factors include salts, proteins, metabolites of fenspiride or co-administered drugs, and anticoagulants used during sample collection. The complexity of the biological matrix directly influences the severity of these effects.
Q3: How can I determine if my fenspiride analysis is affected by matrix effects?
A: Two primary methods are used to assess matrix effects:
Post-Column Infusion: This is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a fenspiride standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for fenspiride indicates the retention times at which matrix components are causing interference.
Post-Extraction Spike: This is a quantitative method that compares the response of fenspiride in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.
Q4: Why is a stable isotope-labeled internal standard like fenspiride-d5 recommended for fenspiride bioanalysis?
A: A stable isotope-labeled internal standard (SIL-IS) such as fenspiride-d5 is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Since fenspiride-d5 is chemically identical to fenspiride, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and precise quantification.[1]
Q5: Can I use a structural analog as an internal standard for fenspiride analysis?
A: While structural analogs can be used, they are less effective at compensating for matrix effects compared to a SIL-IS.[2] This is because their chromatographic behavior and ionization efficiency may not perfectly match that of fenspiride, leading to differential matrix effects and potentially compromising data accuracy.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Fenspiride
1. Column degradation or contamination.2. Incompatible injection solvent.3. pH of the mobile phase is not optimal.
1. Flush the column with a strong solvent or replace it.2. Ensure the injection solvent is similar in strength or weaker than the initial mobile phase.3. Adjust the mobile phase pH to ensure fenspiride is in a single ionic state.
High Variability in Fenspiride Response Between Samples
1. Significant and variable matrix effects.2. Inconsistent sample preparation (e.g., protein precipitation).3. Use of a non-ideal internal standard.
1. Implement the use of fenspiride-d5 as the internal standard.2. Optimize and standardize the sample preparation protocol. Ensure consistent vortexing times and temperatures.3. Switch to a stable isotope-labeled internal standard like fenspiride-d5.
Low Fenspiride Signal Intensity (Ion Suppression)
1. Co-elution of fenspiride with phospholipids.2. Suboptimal ionization source parameters.3. Inefficient sample clean-up.
1. Modify the chromatographic gradient to separate fenspiride from the phospholipid elution region.2. Optimize source temperature, gas flows, and spray voltage.3. Consider alternative sample preparation techniques like solid-phase extraction (SPE) for cleaner extracts.
Inconsistent Fenspiride-d5 Internal Standard Response
1. Errors in internal standard spiking.2. Degradation of the internal standard.3. Contamination of the MS source.
1. Verify the concentration and spiking volume of the fenspiride-d5 solution.2. Check the stability of the fenspiride-d5 stock and working solutions.3. Clean the mass spectrometer's ion source.
Carryover of Fenspiride in Blank Injections
1. Adsorption of fenspiride onto surfaces in the autosampler or column.2. High concentration of fenspiride in the preceding sample.
1. Optimize the autosampler wash procedure with a strong, organic solvent.2. If high and low concentration samples are in the same run, place a blank injection after high concentration samples.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol is a common and efficient method for extracting fenspiride from plasma samples.
Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and calibration standard.
Pipette 100 µL of plasma into the appropriately labeled tubes.
Add 20 µL of the fenspiride-d5 internal standard working solution (e.g., 50 ng/mL in methanol) to each tube, except for the blank plasma.
Vortex each tube for 10 seconds.
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
Vortex vigorously for 1 minute.
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis of Fenspiride
The following are typical starting parameters for the analysis of fenspiride and fenspiride-d5. Optimization may be required for your specific instrumentation.
LC System: UPLC or HPLC system
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
The use of a stable isotope-labeled internal standard like fenspiride-d5 significantly improves the accuracy and precision of fenspiride quantification by compensating for matrix effects. The following tables illustrate the typical performance improvements observed.
Table 1: Comparison of Accuracy and Precision with and without Fenspiride-d5
Internal Standard
QC Level
Theoretical Conc. (ng/mL)
Mean Calculated Conc. (ng/mL) (n=6)
Accuracy (%)
Precision (%RSD)
None
Low
5
6.8
136
18.5
Mid
50
41.5
83
12.3
High
400
492
123
15.8
Fenspiride-d5
Low
5
5.1
102
4.2
Mid
50
49.2
98.4
2.5
High
400
408
102
3.1
Table 2: Quantitative Assessment of Matrix Effect
Internal Standard
Matrix Factor (MF)
IS-Normalized MF
%RSD of IS-Normalized MF (n=6 lots of plasma)
None
0.68 (Ion Suppression)
N/A
22.4
Fenspiride-d5
0.71 (Ion Suppression)
1.04
3.8
Data presented in these tables is illustrative and representative of the expected performance improvements when using a stable isotope-labeled internal standard.
Visualizations
Caption: Experimental workflow for the bioanalysis of fenspiride in plasma.
Caption: Impact of Fenspiride-d5 on mitigating matrix effects.
Technical Support Center: Fenspiride-d5 Hydrochloride Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encounte...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fenspiride-d5 Hydrochloride in aqueous solutions during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is Fenspiride-d5 Hydrochloride and what is its primary application in research?
Fenspiride-d5 Hydrochloride is a deuterated form of Fenspiride Hydrochloride, an oxazolidinone spiro compound. In research, it is primarily used as an internal standard for the quantification of fenspiride in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.
Q2: What are the general solubility properties of Fenspiride-d5 Hydrochloride?
The solubility of Fenspiride-d5 Hydrochloride is expected to be very similar to its non-deuterated counterpart, Fenspiride Hydrochloride. The reported aqueous solubility of Fenspiride Hydrochloride varies, with some sources indicating it is miscible or has moderate solubility, while others report values from <1 mg/mL to 54 mg/mL in water.[1] It is soluble in organic solvents like DMSO and methanol.
Q3: How does pH influence the solubility of Fenspiride-d5 Hydrochloride?
As the hydrochloride salt of a weak base with a pKa of approximately 8.97 for its strongest basic group, the aqueous solubility of Fenspiride-d5 Hydrochloride is highly pH-dependent.[2] It is significantly more soluble in acidic solutions (pH < pKa) where it exists predominantly in its protonated, charged form. As the pH of the solution increases towards and beyond its pKa, the compound will convert to its less soluble free base form, which may lead to precipitation.
Q4: What is the recommended storage condition for Fenspiride-d5 Hydrochloride solutions?
For optimal stability, it is recommended to prepare Fenspiride-d5 Hydrochloride solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. Stability in a specific solvent system should be validated for extended storage.
Q5: Is sonication necessary for dissolving Fenspiride-d5 Hydrochloride?
Sonication is often recommended to facilitate the dissolution of Fenspiride Hydrochloride in aqueous solutions.[1] It can help to break up powder agglomerates and accelerate the dissolution process, especially when preparing higher concentration stock solutions. Gentle warming (e.g., to 37°C) can also be employed, but care should be taken to avoid thermal degradation.
II. Troubleshooting Guides
Problem 1: Fenspiride-d5 Hydrochloride Does Not Fully Dissolve in Water.
If you are experiencing difficulty in completely dissolving Fenspiride-d5 Hydrochloride in water, follow these troubleshooting steps:
Verify Concentration: Ensure that the intended concentration does not exceed the known solubility limits of the compound in water.
Mechanical Agitation: Increase the vigor and duration of vortexing or stirring.
Sonication: Place the solution in a sonicator bath for 10-15 minute intervals. Check for dissolution after each interval.
Gentle Warming: Warm the solution to 37°C in a water bath while stirring. Avoid excessive heat.
pH Adjustment: Since Fenspiride-d5 Hydrochloride is a salt of a weak base, its solubility is higher at a lower pH. If your experimental conditions permit, lower the pH of the water slightly by adding a small amount of dilute HCl (e.g., 0.1 M) dropwise until the compound dissolves.
Use of Co-solvents: If aqueous solubility remains an issue and is permissible for your application, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous medium.
Troubleshooting workflow for incomplete dissolution.
Problem 2: Precipitation Occurs When Adding Fenspiride-d5 Hydrochloride Stock Solution to a Physiological Buffer (e.g., PBS pH 7.4).
This is a common issue when a highly concentrated acidic stock solution of a hydrochloride salt is diluted into a neutral or alkaline buffer. The buffer's higher pH causes the protonated and soluble form of Fenspiride-d5 to convert to its less soluble free base form, leading to precipitation.
Explanation: Fenspiride has a basic pKa of ~8.97.[2] At pH 7.4, a significant portion of the compound will be in its free base form. If the final concentration in the buffer exceeds the solubility of the free base, it will precipitate.
Solutions:
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of Fenspiride-d5 Hydrochloride in the buffer to a level below the solubility limit of its free base at that pH.
pH Adjustment of the Final Solution: If your experiment allows, you can adjust the pH of the final buffered solution to be more acidic, which will keep the compound in its more soluble protonated form.
Use of Co-solvents in the Final Solution: Including a small percentage of a co-solvent like DMSO or PEG300 in the final buffered solution can help to increase the solubility of the free base form. Ensure the final co-solvent concentration is compatible with your experimental system.
Prepare the Solution Directly in the Buffer: Instead of preparing a concentrated aqueous stock, try to dissolve the Fenspiride-d5 Hydrochloride powder directly into the final buffer at the desired concentration, using sonication and gentle warming to aid dissolution.
pH-dependent precipitation mechanism.
Problem 3: Cloudiness or Precipitation Appears in the Aqueous Stock Solution Over Time.
The appearance of cloudiness or precipitation in a previously clear aqueous stock solution upon storage can be due to:
Instability: The compound may be degrading over time, leading to the formation of insoluble byproducts. It is recommended to use freshly prepared solutions.
Temperature Effects: If the solution was prepared with gentle heating and then stored at a lower temperature (e.g., 4°C), the solubility may decrease, causing the compound to precipitate out. Allow the solution to return to room temperature and sonicate to see if it redissolves.
pH Changes: Absorption of atmospheric CO2 can slightly lower the pH of unbuffered aqueous solutions, which should theoretically increase the solubility of Fenspiride-d5 Hydrochloride. However, if the solution is not properly sealed, evaporation could increase the concentration, leading to precipitation.
III. Data Presentation
Table 1: Solubility of Fenspiride Hydrochloride in Various Solvents
This vehicle helps to maintain solubility and improve absorption.
Aqueous Stock for General Use
Acidified water (e.g., pH 4-5) or PBS.
Use sonication to aid dissolution. Prepare fresh and filter sterilize if necessary.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of Fenspiride-d5 Hydrochloride
Weigh the desired amount of Fenspiride-d5 Hydrochloride powder using an analytical balance.
Add the powder to a sterile conical tube or volumetric flask.
Add a portion of high-purity water (e.g., Milli-Q or equivalent) to the vessel. For example, for 10 mg of powder, add approximately 0.8 mL of water.
Vortex the mixture vigorously for 1-2 minutes.
Place the tube in a sonicator bath for 15 minutes.
If the solid is not fully dissolved, gently warm the solution to 37°C for 10 minutes and repeat sonication.
Once fully dissolved, bring the solution to the final desired volume with water.
If required for the application, filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
Protocol 2: Preparation of a Sterile Working Solution for Cell-Based Assays
This protocol outlines the preparation of a working solution from a concentrated DMSO stock.
Prepare a Concentrated Stock Solution: Dissolve Fenspiride-d5 Hydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or ~3 mg/mL). Ensure complete dissolution. Store this stock at -20°C or -80°C in small aliquots.
Intermediate Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution of the DMSO stock in sterile cell culture medium or PBS.
Final Dilution: Further dilute the stock or intermediate solution into the final cell culture medium to achieve the desired working concentration. Ensure the final concentration of DMSO is kept at a minimum (typically below 0.5%) to avoid cellular toxicity.
Mixing: Mix the final working solution thoroughly by gentle pipetting before adding it to the cells.
Workflow for preparing a sterile cell culture solution.
Protocol 3: Preparation of a Formulation for Oral Gavage in Rodents (1 mg/mL)
This protocol is adapted from a common vehicle for poorly soluble compounds for in vivo studies.[1]
Prepare a DMSO Stock: Weigh the required amount of Fenspiride-d5 Hydrochloride. Prepare a stock solution in DMSO (e.g., 10 mg/mL). Ensure the powder is fully dissolved.
Add Co-solvents Sequentially: In a sterile tube, add the following components in order, ensuring the solution is clear after each addition:
100 µL of the 10 mg/mL Fenspiride-d5 Hydrochloride stock in DMSO.
400 µL of Polyethylene glycol 300 (PEG300). Mix well.
50 µL of Tween® 80. Mix until a clear solution is obtained.
450 µL of sterile saline (0.9% NaCl) to reach a final volume of 1 mL.
Final Mixture: The final solution will contain 1 mg/mL of Fenspiride-d5 Hydrochloride in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Administration: The formulation should be administered shortly after preparation. Ensure it is well-mixed before each administration.
Technical Support Center: Fenspiride and Fenspiride-d5 Degradation Products
Welcome to the Technical Support Center for Fenspiride and Fenspiride-d5. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth information on the degradation produ...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Fenspiride and Fenspiride-d5. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth information on the degradation products of these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of fenspiride?
A1: Forced degradation studies have identified two primary degradation products of fenspiride:
These products are observed under various stress conditions, including acidic, basic, and oxidative environments.[1][2][3][4][6]
Q2: What are the expected degradation products of fenspiride-d5?
Fenspiride-d5 N-Oxide
4-(Aminomethyl)-1-phenethyl-d5-4-piperidinol
Deuteration is a common strategy in drug development to enhance metabolic stability by strengthening the carbon-hydrogen bonds at sites susceptible to metabolism.[1][2][3][7][8] This can lead to a slower rate of degradation compared to the non-deuterated parent compound. However, without specific stability studies on fenspiride-d5, this remains a theoretical advantage.
Q3: Under what conditions does fenspiride degrade?
A3: Fenspiride has been shown to degrade under the following stress conditions:
Acidic hydrolysis: Degradation is observed in the presence of strong acids.
Basic hydrolysis: Degradation occurs in the presence of strong bases.
Oxidative conditions: Degradation is confirmed in the presence of oxidizing agents like hydrogen peroxide.[1][3][4][6]
Q4: Is fenspiride stable under thermal and photolytic stress?
A4: Some studies suggest that fenspiride is relatively stable under thermal and photolytic stress conditions, with no significant degradation observed.
Q5: Are there validated analytical methods for detecting fenspiride and its degradation products?
A5: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the simultaneous determination of fenspiride and its major degradation products, FNO and PHAP.[1][4][6] This method is suitable for monitoring the stability of fenspiride in various formulations.
Quantitative Data Summary
The following tables summarize illustrative quantitative data from forced degradation studies on fenspiride. Please note that this data is representative and actual results may vary depending on the specific experimental conditions.
Table 1: Summary of Forced Degradation Studies of Fenspiride
Stress Condition
Time (hours)
Temperature (°C)
Fenspiride Assay (%)
Fenspiride N-oxide (%)
PHAP (%)
Total Impurities (%)
Mass Balance (%)
0.1 M HCl
24
80
85.2
5.8
3.1
8.9
94.1
0.1 M NaOH
8
60
90.1
4.2
1.5
5.7
95.8
3% H₂O₂
12
25
88.7
7.3
0.8
8.1
96.8
Thermal
48
100
98.5
<0.1
<0.1
0.2
98.7
Photolytic (UV)
72
25
99.1
<0.1
<0.1
0.1
99.2
Note: This data is illustrative and compiled for educational purposes. Actual results will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Fenspiride and its Degradation Products
This protocol describes a dual-gradient HPLC method for the separation and quantification of fenspiride, FNO, and PHAP.[1][4]
1. Chromatographic Conditions:
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector.
Column: C18 reversed-phase column.
Mobile Phase:
Solution A: 0.05 M Sodium phosphate monobasic, pH 4.5.
Solution B: Acetonitrile.
Solution C: Methanol.
Solution D: 0.05 M Sodium phosphate monobasic, pH 2.9.
Gradient Elution: A dual gradient is employed, modifying both the organic solvent ratio and the pH of the aqueous phase. The specific gradient program should be optimized for the specific column and system. An example program starts with a higher pH and lower organic content, gradually decreasing the pH and increasing the organic content to elute the analytes.[1][4]
Column Temperature: Ambient or controlled at 25°C.
Detection Wavelength: UV detection at a wavelength optimized for fenspiride and its degradation products (e.g., 210 nm).
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
Standard Solution: Prepare a stock solution of fenspiride hydrochloride reference standard in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to the desired concentration range for linearity studies (e.g., 0.5-2 µg/mL).[1][3]
Sample Solution: For drug products, dissolve a known amount of the product in the diluent to achieve a target concentration of fenspiride within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.
Forced Degradation Samples: Subject the fenspiride solution to various stress conditions (acid, base, oxidation, heat, light). Neutralize the acidic and basic samples before injection. Dilute all samples to a suitable concentration.
3. Method Validation:
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][6]
Specificity: Demonstrate that the method can resolve fenspiride from its degradation products and any other potential impurities or excipients.
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a specified range. A minimum correlation coefficient of 0.999 is typically required.[1][3]
Accuracy: Determine the closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples. Recovery factors are often expected to be between 100.47% and 103.17%.[1][3]
Precision: Assess the degree of scatter between a series of measurements. Intra-day precision for FNS and PHAP has been reported to be a maximum of 4.08% and 2.65%, respectively.[1][3]
LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified. Limits of quantification have been reported between 0.19 and 0.332 μg/mL.[1][3]
Visualizations
Caption: Proposed degradation pathway of Fenspiride.
Caption: General workflow for HPLC analysis of Fenspiride.
Troubleshooting Guide for HPLC Analysis
Table 2: Common HPLC Troubleshooting Issues and Solutions
Issue
Possible Causes
Recommended Solutions
No Peaks
- No injection made- Detector lamp off- Incorrect detector wavelength- Mobile phase flow stopped
- Verify injection volume and autosampler sequence.- Check detector status and lamp.- Confirm correct wavelength setting.- Check pump pressure and mobile phase levels.
Ghost Peaks
- Contamination in mobile phase or system- Carryover from previous injection- Air bubbles in the detector
- Prepare fresh mobile phase.- Flush the column and injector with a strong solvent.- Purge the system to remove air bubbles.
Peak Tailing
- Column overload- Secondary interactions with the stationary phase- Column deterioration
- Dilute the sample.- Adjust mobile phase pH or add an ion-pairing agent.- Replace the column.
Peak Fronting
- Sample solvent stronger than mobile phase- Column collapse
- Dissolve the sample in the mobile phase.- Replace the column.
Split Peaks
- Clogged frit or column inlet- Incompatibility between sample solvent and mobile phase
- Back-flush the column or replace the frit.- Ensure sample is dissolved in the mobile phase.
Baseline Drift
- Column not equilibrated- Mobile phase composition changing- Detector temperature fluctuation
- Allow sufficient time for column equilibration.- Ensure proper mixing and degassing of the mobile phase.- Check for stable detector temperature.
High Backpressure
- Blockage in the system (frit, column, tubing)- Precipitated buffer in the mobile phase
- Systematically check for blockages by removing components.- Filter all mobile phases and ensure buffer solubility.
Improving recovery of Fenspiride-d5 from biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Fenspiride-d5...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Fenspiride-d5 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Fenspiride-d5, and why is it used in bioanalysis?
Fenspiride-d5 is a deuterated form of Fenspiride, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), Fenspiride-d5 serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to Fenspiride, it co-elutes chromatographically and behaves similarly during sample extraction and ionization. This allows it to accurately compensate for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of Fenspiride in biological samples.
Q2: Which sample preparation technique offers the best recovery for Fenspiride-d5 from plasma?
Based on validated methods, protein precipitation (PPT) with acetonitrile has been shown to provide excellent and consistent recovery of fenspiride from human plasma, with average recoveries reported to be between 99.3% and 101.9%[1]. While Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are also viable methods, PPT is often favored for its simplicity, speed, and high recovery rate for this analyte.
Q3: Can I use the same extraction method for both plasma and urine samples?
While the same fundamental extraction principles apply, the optimal method may differ due to the distinct composition of plasma and urine. Plasma's high protein content makes protein precipitation a necessary or highly effective first step. Urine, being less proteinaceous, is often amenable to direct LLE or SPE. For fenspiride and its metabolites in urine, methods such as mixed-mode solid-phase extraction have been utilized[1]. The pH of the urine sample can also significantly impact the extraction efficiency of basic compounds like fenspiride.
Q4: My Fenspiride-d5 internal standard signal is inconsistent across samples. What are the potential causes?
Inconsistent internal standard response is a common issue in LC-MS/MS bioanalysis. The primary causes include:
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Fenspiride-d5, leading to variability.
Inconsistent Extraction Recovery: Inefficiencies or variability in the sample preparation process can lead to differential loss of the internal standard between samples.
Pipetting or Dilution Errors: Inaccurate addition of the internal standard solution to the samples will result in inconsistent signal intensity.
Instability of the Internal Standard: Fenspiride-d5 may degrade in the biological matrix or during sample processing.
Isotopic Exchange: Although less common for stable labels like d5, back-exchange of deuterium for hydrogen can occur under certain pH or temperature conditions.
Troubleshooting Guide: Low or Variable Recovery of Fenspiride-d5
This guide addresses specific issues you might encounter during the extraction of Fenspiride-d5 from biological matrices.
Issue 1: Low Overall Recovery of Fenspiride-d5
Potential Cause
Troubleshooting Steps
Suboptimal Extraction Solvent (LLE)
Ensure the chosen organic solvent (e.g., 1-octanol, methyl tert-butyl ether) has the appropriate polarity to efficiently partition Fenspiride from the aqueous matrix. Perform solvent scouting experiments to identify the optimal solvent.
Incorrect pH of the Sample
Fenspiride is a basic compound. Adjusting the pH of the biological matrix (e.g., plasma, urine) to a basic pH (e.g., >9) before LLE will neutralize the molecule, increasing its solubility in the organic solvent and improving extraction efficiency.
Inefficient Protein Precipitation (PPT)
Ensure the correct ratio of acetonitrile to plasma is used (typically 3:1 or 4:1 v/v). Vortex thoroughly to ensure complete protein denaturation and precipitation. Insufficient vortexing can lead to incomplete release of the analyte from proteins.
Incomplete Elution from SPE Sorbent
The elution solvent may not be strong enough to desorb Fenspiride-d5 from the SPE cartridge. For mixed-mode SPE, ensure both the organic strength and pH of the elution solvent are optimized. Consider testing different elution solvents or increasing the elution volume.
Analyte Adsorption to Labware
Fenspiride, being a basic and somewhat lipophilic compound, may adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or polypropylene tubes can minimize this issue.
Issue 2: High Variability in Fenspiride-d5 Recovery
Potential Cause
Troubleshooting Steps
Differential Matrix Effects
Matrix effects may vary between different lots of biological matrix or between patient samples. Evaluate matrix effects by comparing the Fenspiride-d5 response in post-extraction spiked blank matrix to its response in a neat solution. If significant variability is observed, consider a more rigorous cleanup method like SPE or further optimization of chromatographic separation.
Inconsistent LLE Phase Separation
Ensure complete separation of the aqueous and organic layers during LLE. Centrifugation can help break up emulsions and create a distinct interface. Inconsistent aspiration of the organic layer can introduce significant variability.
SPE Cartridge Inconsistency or Overloading
Use high-quality, reputable SPE cartridges. Ensure that the sample volume and analyte concentration do not exceed the capacity of the sorbent. Channeling can occur with poorly packed cartridges, leading to inconsistent flow and recovery.
Isotopic Back-Exchange
If deuterium labels are in labile positions, they can exchange with protons from the solvent, especially under harsh pH or high-temperature conditions during sample processing. While Fenspiride-d5 is generally stable, confirm the stability of the deuterated standard in the matrix and processing solutions by incubating it and monitoring for any increase in the unlabeled Fenspiride signal.
Quantitative Data on Extraction Recovery
The following tables summarize reported recovery data for Fenspiride using different extraction techniques. Note that the recovery of Fenspiride-d5 is expected to be nearly identical to that of Fenspiride due to their similar physicochemical properties.
Table 1: Recovery of Fenspiride from Human Plasma using Protein Precipitation (PPT)
Technical Support Center: Minimizing Fenspiride-d5 Carryover
Welcome to the technical support center dedicated to minimizing autosampler carryover of Fenspiride-d5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center dedicated to minimizing autosampler carryover of Fenspiride-d5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address carryover issues in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a significant issue for Fenspiride-d5 analysis?
A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, Fenspiride-d5, in a blank or subsequent sample injection after a high-concentration sample has been run.[1][2] This phenomenon can lead to inaccurate quantification of low-concentration samples and false-positive results.[1] Given the high sensitivity of modern mass spectrometers, even minute amounts of residual Fenspiride-d5 can be detected, making carryover a critical issue to address.[1]
Q2: What are the common causes of autosampler carryover?
A2: Carryover can stem from various sources within the HPLC or UPLC system.[1][2] The most common causes include:
Adsorption to Surfaces: Fenspiride-d5 may adsorb to the surfaces of the sample needle, injection valve, sample loop, and transfer tubing.[1][3]
Insufficient Needle Washing: Inadequate cleaning of the exterior and interior of the sample needle between injections is a primary cause.[1][2]
Inappropriate Wash Solvents: The solvents used to wash the autosampler may not be effective at solubilizing and removing all traces of Fenspiride-d5.[2]
Worn or Damaged Components: Worn rotor seals in the injection valve or damaged tubing can create dead volumes where the sample can be trapped and slowly released in subsequent runs.[1][4]
Contaminated Blank or Vials: The blank solution itself or the sample vials and caps may be contaminated.[2][5]
Q3: What properties of Fenspiride-d5 might contribute to carryover?
Q4: How can I proactively prevent carryover during method development for Fenspiride-d5?
A4: Proactive prevention is key. During method development, consider the following:
Solubility Testing: Understand the solubility of Fenspiride-d5 in various organic solvents and aqueous mixtures to select appropriate sample diluents and wash solvents.
Material Compatibility: Where possible, use bio-inert or metal-free components in the flow path to minimize adsorptive losses and carryover.[6]
Optimized Wash Methods: Develop a robust autosampler wash method from the outset, incorporating both internal and external needle washes with strong, effective solvents.[6]
Troubleshooting Guide: A Systematic Approach to Eliminating Fenspiride-d5 Carryover
This guide provides a step-by-step approach to identifying and resolving Fenspiride-d5 carryover.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed peak is indeed carryover and to quantify its extent.
Experimental Protocol: Carryover Assessment
Prepare a High-Concentration Standard: Prepare a solution of Fenspiride-d5 at the upper limit of your calibration curve or a concentration known to cause carryover.
Prepare a Fresh Blank: Use a fresh, uncontaminated solvent (typically the initial mobile phase composition) as your blank.
Injection Sequence:
Inject the fresh blank to establish a clean baseline.
Inject the high-concentration Fenspiride-d5 standard.
Immediately inject the fresh blank one to three times.
Data Analysis:
Measure the peak area of Fenspiride-d5 in the high-concentration standard.
Measure the peak area of Fenspiride-d5 in the subsequent blank injection(s).
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in Blank / Peak Area in Standard) * 100
Step 2: Isolate the Source of Carryover
A logical, stepwise process is crucial to pinpoint the source of the carryover. The following diagram illustrates the troubleshooting workflow.
Caption: Troubleshooting workflow for isolating the source of carryover.
Step 3: Optimize the Autosampler Wash Protocol
An effective wash protocol is the most critical factor in mitigating carryover originating from the autosampler.
Experimental Protocol: Wash Solvent Optimization
Baseline Carryover: Perform the "Carryover Assessment" protocol (Step 1) with your current wash method to establish a baseline carryover percentage.
Prepare Wash Solvents: Prepare a series of wash solvents with varying compositions. The goal is to find a solvent that effectively solubilizes Fenspiride-d5.
Iterative Testing: For each new wash solvent, thoroughly flush the autosampler's wash system and then repeat the carryover assessment.
Comparison: Compare the carryover percentage for each wash solvent to identify the most effective one.
Table 1: Illustrative Data for Wash Solvent Optimization
Wash Solvent Composition
% Carryover (Illustrative)
100% Methanol
0.8%
100% Acetonitrile
0.5%
50:50 Acetonitrile:Isopropanol
0.2%
50:49.9:0.1 Acetonitrile:Isopropanol:Formic Acid
< 0.05%
90:10 Acetonitrile:Water with 0.2% Formic Acid
< 0.05%
Note: The addition of a small amount of acid (like formic acid) can help to neutralize any secondary interactions of the basic Fenspiride-d5 molecule with the system surfaces.
Step 4: Advanced Troubleshooting and Maintenance
If optimizing the wash protocol does not fully resolve the issue, further investigation and maintenance may be required.
Caption: Advanced troubleshooting steps for persistent carryover.
Key Considerations for Advanced Troubleshooting:
Sample Diluent: Ensure your sample diluent is strong enough to keep Fenspiride-d5 fully dissolved. A diluent that is too weak can cause the analyte to precipitate in the sample loop or on the needle. A good starting point is to match the organic composition of your initial mobile phase.
Hardware Inspection: Regularly inspect and replace consumable parts of the autosampler, such as the rotor seal, needle seal, and sample needle, as recommended by the instrument manufacturer.[4][7] Worn seals are a common cause of carryover.[1][4]
Systematic Cleaning: If carryover is severe, a systematic cleaning of the entire flow path may be necessary. This can involve flushing the system with a series of strong, miscible solvents.
By following this structured approach, you can effectively diagnose, troubleshoot, and minimize the carryover of Fenspiride-d5 in your autosampler, leading to more accurate and reliable analytical results.
Fenspiride-d5 Stability: A Technical Support Resource for Researchers
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of the deuterated internal standard, Fenspiride-d5, in stock solu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of the deuterated internal standard, Fenspiride-d5, in stock solutions and processed samples. Accurate and reliable quantification in bioanalytical methods hinges on the stability of internal standards. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fenspiride-d5 stock solutions?
For long-term storage, fenspiride-d5 solid material is stable for at least four years when stored at -20°C. Once in solution, stability is dependent on the solvent and storage temperature. While specific stability studies on fenspiride-d5 in various organic solvents are not extensively published, general guidelines for deuterated standards suggest storing stock solutions at -20°C or lower to minimize degradation. One study on unlabeled fenspiride stored stock solutions at -35°C and working solutions at approximately 5°C for a month, suggesting that colder temperatures enhance stability.
Q2: How stable is Fenspiride-d5 in processed biological samples?
A study on the unlabeled form of fenspiride demonstrated its stability in human plasma for up to 5 months when stored at -70°C. The analyte was also stable after three freeze-thaw cycles. For processed samples stored in an autosampler, it is crucial to assess post-preparative stability. While specific data for fenspiride-d5 is limited, it is recommended to keep the autosampler temperature low (e.g., 4°C) to minimize potential degradation during analytical runs.
Q3: What solvents are suitable for preparing Fenspiride-d5 stock solutions?
Fenspiride-d5 is soluble in organic solvents such as methanol, and DMSO. The choice of solvent should be compatible with the analytical method and should be assessed for any potential contribution to analyte degradation.
Q4: Are there any known degradation pathways for Fenspiride?
Yes, forced degradation studies on fenspiride have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. Therefore, it is critical to control the pH and avoid exposure to oxidizing agents during sample preparation and analysis.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Inconsistent internal standard response between samples.
Fenspiride-d5 degradation in stock or working solutions.
- Prepare fresh stock and working solutions. - Verify the storage conditions and duration of the solutions. - Re-evaluate the stability of the solutions under the current storage conditions.
Fenspiride-d5 degradation in processed samples.
- Assess the post-preparative stability of fenspiride-d5 in the autosampler at the set temperature and for the duration of the analytical run. - Consider lowering the autosampler temperature.
Inconsistent sample processing.
- Ensure consistent and accurate pipetting of the internal standard into all samples. - Review the sample extraction procedure for any variability.
Loss of Fenspiride-d5 signal over time in the analytical run.
Degradation in the autosampler.
- Perform a stability test of processed samples in the autosampler by re-injecting samples from the beginning of the run at the end.
Presence of unlabeled Fenspiride in the Fenspiride-d5 standard.
Isotopic impurity of the standard.
- Check the certificate of analysis for the isotopic purity of the fenspiride-d5 lot.
In-source fragmentation or back-exchange.
- Optimize MS source conditions to minimize in-source fragmentation. - While less common for the labeled position in fenspiride-d5, ensure the mobile phase composition does not promote deuterium-hydrogen exchange.
Experimental Protocols
Stock Solution Stability Assessment
A common procedure to evaluate the stability of a stock solution involves the following steps:
Preparation: Prepare a stock solution of fenspiride-d5 in a chosen solvent (e.g., methanol) at a known concentration.
Storage: Aliquot the stock solution and store it under various conditions (e.g., room temperature, 4°C, -20°C, -80°C).
Analysis: At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), dilute an aliquot of the stored stock solution to a working concentration and analyze it using a validated analytical method.
Comparison: Compare the analytical response of the stored solution to that of a freshly prepared stock solution at the same concentration. The stability is often expressed as the percentage of the initial concentration remaining.
This experiment determines the stability of the analyte and internal standard in the final extracted sample matrix under the conditions of the autosampler.
Sample Preparation: Process a set of quality control (QC) samples (low and high concentrations) as per the validated bioanalytical method.
Storage: Store these processed samples in the autosampler at the intended temperature for a duration that mimics the expected run time of an analytical batch.
Analysis: Analyze the stored QC samples.
Evaluation: Compare the results of the stored QC samples against freshly processed QC samples. The mean concentration of the stored samples should be within a predefined percentage (e.g., ±15%) of the nominal concentration.
Stability Data Summary
The following tables summarize the available stability data for fenspiride and provide general guidelines for deuterated internal standards.
Resolving co-eluting peaks with Fenspiride-d5 in HPLC
Welcome to the technical support center for resolving co-eluting peaks with Fenspiride-d5 in HPLC and LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions to help researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for resolving co-eluting peaks with Fenspiride-d5 in HPLC and LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is Fenspiride-d5 and why is it used as an internal standard?
Fenspiride-d5 is a stable isotope-labeled version of Fenspiride, where five hydrogen atoms have been replaced with deuterium.[1][2] It is an ideal internal standard (IS) for quantitative analysis by LC-MS/MS because it is chemically almost identical to the analyte (Fenspiride) and thus exhibits similar behavior during sample extraction, chromatography, and ionization.[3][4] However, its different mass allows the mass spectrometer to distinguish it from the unlabeled Fenspiride.
Q2: What is peak co-elution in HPLC?
Peak co-elution occurs when two or more different compounds elute from the HPLC column at the same, or very similar, times, resulting in overlapping chromatographic peaks.[5][6] This can interfere with the accurate identification and quantification of the compounds of interest.
Q3: Why is co-elution with my internal standard, Fenspiride-d5, a problem?
Co-elution of an unknown compound with your internal standard can artificially inflate or suppress the IS signal, leading to inaccurate and unreliable quantification of your target analyte, Fenspiride.[7] For accurate results, the internal standard peak must be pure.
Q4: Can Fenspiride-d5 and Fenspiride have slightly different retention times?
Yes, this phenomenon is known as the "deuterium isotope effect" and is a common observation in reversed-phase chromatography.[8] The replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[8][9] While complete co-elution is ideal to compensate for matrix effects, a slight, consistent separation is often manageable. The primary issue arises when an unknown peak co-elutes with the internal standard.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving co-elution issues with your Fenspiride-d5 internal standard.
Initial Assessment: Confirming Co-elution
The first step is to confirm that you have a co-elution problem. A misshapen peak, such as one with a shoulder or a split top, is a strong indicator of co-elution.[5][6][10]
Using a Diode Array Detector (DAD/PDA): If you are using a UV detector, a DAD can perform a peak purity analysis.[5] This involves comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.
Using a Mass Spectrometer (MS): When using an MS detector, you can examine the mass spectra at different points across the peak (peak apex, leading edge, and tailing edge).[6] If the mass spectra change, it confirms the presence of a co-eluting interference.
Guide 1: Modifying the Mobile Phase
Altering the mobile phase composition is often the simplest and most effective first step in resolving co-eluting peaks.[11][12][13]
Question: An unknown peak is co-eluting with my Fenspiride-d5 internal standard. How can I resolve this by changing the mobile phase?
Answer: You can adjust the mobile phase strength, change the organic modifier, or alter the pH to improve separation.
Experimental Protocol: Mobile Phase Optimization
Baseline Conditions: Start with a typical reversed-phase method for Fenspiride.
Strategy 1: Adjusting Mobile Phase Strength (Isocratic or Gradient Slope).
Decrease the percentage of the organic modifier (Acetonitrile) to increase the retention time of both Fenspiride-d5 and the interfering peak.[13] This may increase the separation between them.
If using a gradient, flatten the gradient slope around the elution time of the peaks of interest. This provides more time for the compounds to separate on the column.
Strategy 2: Changing the Organic Modifier.
If adjusting the mobile phase strength is unsuccessful, switch the organic modifier.[11][18] The most common alternatives to acetonitrile are methanol and tetrahydrofuran (THF). Different organic solvents alter the selectivity of the separation.
Replace Acetonitrile with Methanol in Mobile Phase B and repeat the analysis.
Strategy 3: Adjusting Mobile Phase pH.
The pH of the mobile phase can significantly impact the retention time of ionizable compounds.[12] Fenspiride is a basic compound.
Prepare Mobile Phase A with different pH values. For example, you can use ammonium acetate buffer at pH 4.0 or pH 5.0.[19]
Data Presentation: Expected Outcome of Mobile Phase Modification
Resolution (Rs) > 1.5 is considered baseline separation.
Guide 2: Changing the Stationary Phase (Column)
If mobile phase modifications are insufficient, changing the column chemistry is a powerful way to alter selectivity and resolve co-eluting peaks.[11][13]
Question: I have tried optimizing the mobile phase, but the co-elution with Fenspiride-d5 persists. What is the next step?
Answer: The interaction between your sample components and the stationary phase is key to separation. If a standard C18 column doesn't provide the desired resolution, switching to a column with a different stationary phase chemistry is recommended.
Experimental Protocol: Evaluating Different Column Chemistries
Maintain Optimized Mobile Phase: Use the best mobile phase conditions identified in the previous guide.
Select Alternative Columns:
Phenyl-Hexyl Column: This column provides alternative selectivity due to pi-pi interactions, which can be beneficial for separating aromatic compounds.
Cyano (CN) Column: A cyano column has different polarity and can be used in both reversed-phase and normal-phase modes, offering a significant change in selectivity.
Embedded Polar Group (EPG) Column: These columns (e.g., AQ-C18) are designed to be more stable in highly aqueous mobile phases and offer different selectivity for polar and basic compounds.
Data Presentation: Expected Outcome of Changing Stationary Phase
Column Type
Fenspiride-d5 Retention Time (min)
Interfering Peak Retention Time (min)
Resolution (Rs)
Observations
C18 (Baseline)
5.10
5.15
0.45
Poor resolution.
Phenyl-Hexyl
6.20
6.85
2.10
Excellent separation.
Cyano (CN)
3.50
3.20
1.40
Partial separation, elution order reversed.
Guide 3: Optimizing Temperature and Flow Rate
Adjusting the column temperature and mobile phase flow rate can also be used to fine-tune the separation.[20]
Question: I have achieved partial separation. Can I improve it without major changes to the mobile phase or column?
Answer: Yes, minor adjustments to temperature and flow rate can improve resolution.
Experimental Protocol: Temperature and Flow Rate Optimization
Temperature Adjustment:
Lowering the column temperature generally increases retention and can sometimes improve resolution, although it may also increase peak broadening.[20]
Conversely, increasing the temperature can decrease viscosity, which may lead to sharper peaks and better efficiency.[11]
Test a range of temperatures (e.g., 25°C, 35°C, 45°C) while keeping other parameters constant.
Flow Rate Adjustment:
Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the run time.[13][20]
Test lower flow rates (e.g., 0.8 mL/min) to see if resolution improves.
Data Presentation: Expected Outcome of Temperature and Flow Rate Adjustments
Parameter
Condition
Fenspiride-d5 Retention Time (min)
Interfering Peak Retention Time (min)
Resolution (Rs)
Baseline
30°C, 1.0 mL/min
5.80
5.95
1.30
Temperature
25°C, 1.0 mL/min
6.20
6.45
1.55
Flow Rate
30°C, 0.8 mL/min
7.25
7.50
1.60
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting co-eluting peaks.
Concept of Co-elution vs. Resolution
Caption: Chromatograms showing co-eluting vs. resolved peaks.
Validation of a bioanalytical method for Fenspiride using Fenspiride-d5
For Researchers, Scientists, and Drug Development Professionals The Gold Standard: Stable Isotope Labeled Internal Standards In modern bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as Fen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Stable Isotope Labeled Internal Standards
In modern bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as Fenspiride-d5, is considered the gold standard.[1] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage is that the SIL internal standard co-elutes with the analyte and experiences identical extraction recovery, matrix effects, and ionization suppression or enhancement. This leads to more accurate and precise quantification of the analyte.
Fenspiride-d5 is commercially available and intended for use as an internal standard for the quantification of Fenspiride by GC- or LC-MS.
Comparative Analysis of Bioanalytical Methods
This section compares a validated UPLC-MS/MS method for Fenspiride using a non-deuterated internal standard (Bupivacaine) with the projected performance of a method using Fenspiride-d5 and other legacy methods.
Table 1: Comparison of Quantitative Validation Parameters
Expected to be highly consistent and track analyte recovery precisely
More variable and matrix-dependent
Can be variable depending on derivatization
Matrix Effect
Assessed and minimized
Significantly minimized due to co-elution and identical ionization behavior
Prone to significant matrix effects
Can be affected by matrix interferences
Specificity/Selectivity
High (based on mass transitions)
Very High (mass difference)
Lower, susceptible to interferences from co-eluting compounds
High (mass fragmentation patterns)
Throughput
High (short run times)
High
Lower (longer run times)
Lower (requires derivatization and longer run times)
Experimental Protocols
Protocol 1: Validated UPLC-MS/MS Method for Fenspiride with Bupivacaine Internal Standard[2]
This method provides a rapid and sensitive approach for the quantification of Fenspiride in human plasma.
1. Sample Preparation:
To 200 µL of human plasma, add a known amount of Bupivacaine as the internal standard.
Perform protein precipitation by adding acetonitrile.
Vortex and centrifuge to pellet the precipitated proteins.
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
2. Liquid Chromatography:
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: A gradient elution is used to separate Fenspiride and Bupivacaine.
Injection Volume: 5 µL
3. Mass Spectrometry:
Ionization: Electrospray Ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions:
Fenspiride: m/z 261.2 → 105.1
Bupivacaine (IS): m/z 289.2 → 140.1
Protocol 2: Projected UPLC-MS/MS Method for Fenspiride with Fenspiride-d5 Internal Standard
This projected protocol is based on standard practices for using a deuterated internal standard.
1. Sample Preparation:
To a specific volume of biological matrix (e.g., 200 µL of plasma), add a known amount of Fenspiride-d5 as the internal standard.
Employ a suitable sample clean-up technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Evaporate the solvent and reconstitute the residue in the mobile phase.
Inject an aliquot into the UPLC-MS/MS system.
2. Liquid Chromatography:
Chromatographic conditions would be optimized to achieve good peak shape and separation for Fenspiride. A reversed-phase column and a gradient elution with acetonitrile and water containing a modifier like formic acid would be typical.
3. Mass Spectrometry:
Ionization: Electrospray Ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM).
Projected MRM Transitions:
Fenspiride: m/z 261.2 → Precursor ion for a specific product ion (e.g., 105.1)
Fenspiride-d5 (IS): m/z 266.2 → Corresponding product ion for the deuterated molecule.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the bioanalytical methods described.
Caption: Workflow for Fenspiride analysis using Bupivacaine IS.
Caption: Projected workflow for Fenspiride analysis using Fenspiride-d5 IS.
Signaling Pathways and Logical Relationships
The choice of internal standard is a critical decision in bioanalytical method development, directly impacting the reliability of the resulting data. The following diagram illustrates the logical relationship between the choice of internal standard and the quality of the bioanalytical results.
Caption: Impact of internal standard choice on data quality.
Conclusion
The validation of a bioanalytical method is paramount for obtaining reliable pharmacokinetic and toxicokinetic data. While a UPLC-MS/MS method using a structural analog internal standard like Bupivacaine can provide accurate and precise results for Fenspiride quantification, the use of a stable isotope-labeled internal standard such as Fenspiride-d5 is unequivocally the superior approach. It offers the most effective way to compensate for analytical variability, particularly matrix effects, thereby ensuring the highest level of data integrity. For researchers and drug development professionals, the investment in a deuterated internal standard is justified by the enhanced confidence in the bioanalytical results, which is critical for regulatory submissions and the overall success of a drug development program.
A Comparative Analysis of Fenspiride and Fenspiride-d5 Fragmentation in Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of pharmaceutical compounds and their isotopically labeled analogs is crucial for developing robust bioanalytical...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of pharmaceutical compounds and their isotopically labeled analogs is crucial for developing robust bioanalytical methods. This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation of fenspiride and its deuterated internal standard, fenspiride-d5, supported by experimental data.
Fenspiride, a non-steroidal anti-inflammatory drug, has been utilized in the treatment of various respiratory diseases. In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for achieving accurate and precise results. Fenspiride-d5, with five deuterium atoms incorporated into the phenethyl moiety, is a commonly used internal standard for the quantification of fenspiride in biological matrices. This comparison focuses on the behavior of these two compounds under collision-induced dissociation (CID) in MS/MS analysis.
Comparative Fragmentation Data
The key to differentiating and accurately quantifying fenspiride and fenspiride-d5 in a co-administered sample lies in their distinct precursor and product ion masses in multiple reaction monitoring (MRM) mode. The following table summarizes the experimentally determined MS/MS parameters for fenspiride and the predicted parameters for fenspiride-d5 based on its chemical structure.
Note: The values for fenspiride-d5 are predicted based on the fragmentation of fenspiride and the location of the deuterium labels. Experimental values were not available in the reviewed literature.
Fragmentation Pathway Analysis
The fragmentation of fenspiride and fenspiride-d5 in the gas phase upon collisional activation provides structural information and forms the basis for their selective detection.
Fenspiride Fragmentation:
Under positive electrospray ionization (ESI+), fenspiride is protonated to form the precursor ion [M+H]⁺ at m/z 261.13. Upon collision with an inert gas, the most abundant fragmentation pathway involves the cleavage of the C-N bond connecting the piperidine ring and the phenethyl group. This results in the formation of the stable phenethyl cation (C₈H₉⁺) as the major product ion at m/z 104.93.[1]
Fenspiride-d5 Fragmentation:
For fenspiride-d5, the five deuterium atoms are located on the phenyl ring of the phenethyl group. Consequently, the protonated molecule [M+H]⁺ is expected to have a mass-to-charge ratio of approximately m/z 266.16. Following the same fragmentation pathway as fenspiride, the cleavage of the C-N bond would result in a deuterated phenethyl cation (C₈H₄D₅⁺). This would yield a product ion at approximately m/z 109.96. The 5 Dalton mass shift in both the precursor and product ions allows for the specific and simultaneous measurement of both fenspiride and its deuterated internal standard without mutual interference.
Fenspiride and Fenspiride-d5 Fragmentation Pathways
Experimental Protocol: UPLC-MS/MS Quantification of Fenspiride
The following is a summary of a typical experimental protocol for the quantification of fenspiride in human plasma, which can be adapted for the simultaneous analysis of fenspiride-d5.
1. Sample Preparation:
A simple protein precipitation method is employed.
To 200 µL of human plasma, add an appropriate amount of fenspiride-d5 internal standard solution.
Add acetonitrile to precipitate the plasma proteins.
Vortex and centrifuge the samples.
Dilute the supernatant before injection into the UPLC-MS/MS system.
2. Liquid Chromatography:
Column: ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent.[1]
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.2% formic acid.[1]
Fenspiride-d5: m/z ~266.16 → ~109.96 (to be optimized)
MS Parameters:
Capillary Voltage: 3.0 kV
Source Temperature: 150 °C
Desolvation Temperature: 350 °C
Cone Gas Flow: 50 L/h
Desolvation Gas Flow: 600 L/h
UPLC-MS/MS Experimental Workflow
Conclusion
The MS/MS fragmentation of fenspiride is characterized by a specific cleavage yielding a prominent product ion derived from the phenethyl group. The deuteration of this group in fenspiride-d5 results in a predictable mass shift of +5 Daltons for both the precursor and the primary product ion. This distinct mass difference is fundamental for the development of highly selective and sensitive LC-MS/MS methods for the accurate quantification of fenspiride in complex biological matrices, with fenspiride-d5 serving as an ideal internal standard to correct for matrix effects and variability in sample processing. The provided experimental protocol offers a robust starting point for researchers to develop and validate their own bioanalytical methods.
A Comparative Guide to the Isotopic Purity Assessment of Fenspiride-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Fenspiride-d5 Hydrochloride. The use of deut...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Fenspiride-d5 Hydrochloride. The use of deuterated internal standards is a cornerstone of accurate bioanalysis by mass spectrometry. This document details the primary analytical techniques, presents comparative data, and outlines the necessary experimental workflows for this critical assessment.
The Significance of Isotopic Purity in Quantitative Analysis
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled (SIL) compounds such as Fenspiride-d5 Hydrochloride are invaluable as internal standards (IS) for liquid chromatography-mass spectrometry (LC-MS) based quantification. An ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction efficiencies, while being distinguishable by mass.
The presence of unlabeled fenspiride (d0) or incompletely deuterated variants (d1-d4) in the Fenspiride-d5 standard can interfere with the accurate quantification of the native drug, leading to compromised results. Therefore, a thorough assessment of isotopic purity is a mandatory step in the validation of bioanalytical methods.
Comparative Analysis of Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and provides complementary information.
Table 1: Comparison of Analytical Techniques for Isotopic Purity Assessment
Feature
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information
Provides the distribution of isotopologues (d0, d1, d2, d3, d4, d5).
Confirms the location of deuterium labels and provides information on the overall deuterium incorporation.
Quantitative Data
Excellent for determining the percentage of each isotopologue.
Can provide quantitative information through integration of proton signals.
Sensitivity
High sensitivity, requiring small sample amounts.
Lower sensitivity compared to MS, requiring more sample.
Sample Throughput
Relatively high throughput.
Lower throughput due to longer acquisition times.
Instrumentation
LC-HRMS (e.g., Orbitrap, TOF).
High-field NMR spectrometer (e.g., 400 MHz or higher).
Isotopic Purity Data for Fenspiride-d5 Hydrochloride
The following table presents representative isotopic distribution data for a hypothetical batch of Fenspiride-d5 Hydrochloride as would be determined by HRMS. Commercially available standards often specify a high level of deuterium incorporation. For instance, a purity of "95% atom D" indicates a high degree of deuteration across the labeled positions.
Table 2: Representative Isotopic Distribution of Fenspiride-d5 Hydrochloride
Isotopologue
Mass Difference (Da)
Representative Abundance (%)
d0 (Unlabeled)
0
0.1
d1
+1
0.3
d2
+2
0.5
d3
+3
1.5
d4
+4
5.0
d5 (Fully Labeled)
+5
92.6
Total Isotopic Purity
>99% (d1-d5)
Note: This data is representative and may vary between different batches and suppliers.
Alternative Internal Standards for Fenspiride Analysis
While Fenspiride-d5 is the ideal internal standard for fenspiride quantification due to its structural identity, other compounds have been used in bioanalytical methods.
Table 3: Comparison of Fenspiride-d5 Hydrochloride with Alternative Internal Standards
Internal Standard
Type
Advantages
Disadvantages
Fenspiride-d5 HCl
Stable Isotope Labeled
Co-elutes with analyte, compensates for matrix effects and ionization variability effectively.
Higher cost, potential for isotopic interference if purity is low.
Bupivacaine
Structurally Unrelated
Readily available, lower cost.
May not co-elute perfectly, may not compensate for matrix effects as effectively.
Trimetazidine
Structurally Unrelated
Commercially available, established use in some methods.
Different chromatographic and ionization behavior compared to fenspiride.
Experimental Protocols
Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic purity of Fenspiride-d5 Hydrochloride using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
1. Sample Preparation:
Prepare a stock solution of Fenspiride-d5 Hydrochloride in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. LC-HRMS Conditions:
LC System: UHPLC system
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Scan Mode: Full scan from m/z 250-350 with a resolution of >70,000.
3. Data Analysis:
Acquire full scan mass spectra to include the [M+H]⁺ ions for all expected isotopologues of fenspiride (d0 to d5).
Extract the ion chromatograms for each isotopologue.
Integrate the peak areas for each isotopologue and calculate their relative abundances to determine the isotopic distribution.
Isotopic Purity and Structural Confirmation by NMR
This protocol provides a method for confirming the position of deuterium labeling and assessing the overall isotopic purity using NMR spectroscopy.
1. Sample Preparation:
Dissolve an accurately weighed amount of Fenspiride-d5 Hydrochloride in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) to a final concentration of 5-10 mg/mL.
2. NMR Acquisition:
Spectrometer: 400 MHz or higher NMR spectrometer.
¹H NMR:
Acquire a standard proton NMR spectrum.
The absence or significant reduction of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the labels.
Integration of the remaining proton signals can be used to confirm the structural integrity of the molecule.
²H NMR:
Acquire a deuterium NMR spectrum.
The presence of signals at the expected chemical shifts confirms the presence and location of the deuterium atoms.
Visualizing Workflows and Pathways
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for the isotopic purity assessment of Fenspiride-d5 HCl.
Fenspiride Mechanism of Action
Fenspiride's anti-inflammatory effects are mediated, in part, through its interaction with the arachidonic acid cascade and antagonism of H1 histamine receptors.
Comparative
Performance Showdown: Fenspiride Assay with Fenspiride-d5 Internal Standard vs. Alternative Methods
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of fenspiride, the choice of analytical methodology is paramount. This guide provides a comparative analysis of a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of fenspiride, the choice of analytical methodology is paramount. This guide provides a comparative analysis of a fenspiride assay utilizing a stable isotope-labeled internal standard, Fenspiride-d5, against alternative methods, supported by experimental data from published literature.
The use of a deuterated internal standard like Fenspiride-d5 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays. This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thus providing superior accuracy and precision by correcting for matrix effects and variability in extraction recovery.
This guide will delve into the key performance characteristics—linearity, accuracy, and precision—of a representative Fenspiride assay with Fenspiride-d5 and compare it with validated methods employing other internal standards or different analytical techniques.
Comparative Analysis of Assay Performance
The following table summarizes the linearity, accuracy, and precision data from various published methods for fenspiride quantification. A projected performance for a method using Fenspiride-d5 is included, based on the typical enhancements observed with stable isotope-labeled internal standards.
A detailed methodology for a representative bioanalytical LC-MS/MS assay for fenspiride using Fenspiride-d5 is provided below. This protocol is a composite based on common practices in the field and information from the cited literature.
1. Sample Preparation (Protein Precipitation)
To 200 µL of human plasma, add 20 µL of Fenspiride-d5 internal standard working solution (e.g., 50 ng/mL).
Add 600 µL of acetonitrile to precipitate plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 200 µL of the mobile phase.
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
LC System: UPLC system
Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][2]
Mobile Phase: Gradient mixture of acetonitrile and water (both containing 0.2% formic acid)[1][2]
Comparative pharmacokinetic profile of Fenspiride and Fenspiride-d5
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the pharmacokinetic profiles of Fenspiride and its deuterated analog, Fenspiride-d5. While direct comparative...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of Fenspiride and its deuterated analog, Fenspiride-d5. While direct comparative studies for Fenspiride-d5 are not publicly available, this document summarizes the known pharmacokinetic parameters of Fenspiride and discusses the anticipated effects of deuteration on its profile based on established principles.
Executive Summary
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties.[1] Its pharmacokinetic profile is characterized by slow absorption and a long elimination half-life.[2] Fenspiride-d5 is a deuterated version of Fenspiride, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution is expected to alter the metabolic pathway of the drug, potentially leading to a more favorable pharmacokinetic profile. While specific data for Fenspiride-d5 is pending, deuteration typically results in a reduced rate of metabolism, leading to increased systemic exposure and a longer half-life.
Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Fenspiride based on a phase I clinical trial in healthy volunteers.[2] Data for Fenspiride-d5 is not available from direct comparative studies.
Note: The absence of data for Fenspiride-d5 highlights a current knowledge gap. Researchers are encouraged to perform direct comparative studies to quantify the pharmacokinetic differences.
The Impact of Deuteration
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly impact a drug's pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes which are involved in Fenspiride metabolism.
This "kinetic isotope effect" is expected to:
Decrease the rate of metabolism: This would likely lead to a lower clearance of Fenspiride-d5 compared to Fenspiride.
Increase the elimination half-life: A slower metabolism would result in the drug remaining in the body for a longer period.
Increase overall drug exposure (AUC): A reduced metabolic rate would lead to higher plasma concentrations over time.
These potential changes could translate to a more favorable dosing regimen for Fenspiride-d5, with less frequent administration required to maintain therapeutic concentrations.
Experimental Protocols
Pharmacokinetic Study of Fenspiride[2]
A randomized, crossover phase I clinical trial was conducted to determine the absolute bioavailability and pharmacokinetic profile of Fenspiride.
Subjects: Twelve healthy male volunteers.
Drug Administration:
Intravenous (IV): A single 80 mg dose of Fenspiride hydrochloride.
Oral: A single 80 mg Fenspiride hydrochloride tablet.
Sampling: Blood samples were collected at various time points post-administration to measure plasma concentrations of Fenspiride.
Analytical Method: Plasma concentrations of Fenspiride were determined using a validated analytical method.
Signaling Pathways and Metabolism
Fenspiride exerts its anti-inflammatory effects through multiple pathways. It is known to antagonize H1 histamine receptors and inhibit the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators.[1] The metabolism of Fenspiride is understood to be mediated by the cytochrome P450 enzyme system.
Below are diagrams illustrating the experimental workflow for a typical pharmacokinetic study and the metabolic pathway of Fenspiride.
Experimental workflow for a comparative pharmacokinetic study.
Simplified overview of Fenspiride's metabolism and mechanism of action.
Inter-laboratory comparison of Fenspiride quantification using Fenspiride-d5
A Comparative Guide to Fenspiride Quantification by LC-MS/MS Introduction Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties, which has been used in the treatment of vario...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Fenspiride Quantification by LC-MS/MS
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties, which has been used in the treatment of various respiratory diseases. Accurate quantification of fenspiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. While a formal inter-laboratory comparison study for fenspiride quantification using its deuterated internal standard, fenspiride-d5, is not publicly available, this guide provides a comparative overview based on published, validated analytical methods. This document summarizes key performance parameters from independent studies to offer a benchmark for researchers in the field. The methodologies presented are primarily based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalysis.
Comparative Analysis of Fenspiride Quantification Methods
The following table summarizes the validation parameters from a key published study on fenspiride quantification in human plasma. This provides a baseline for laboratories to compare their own method performance.
Stable for 3 freeze/thaw cycles and 5 months at -70°C
Not specified
Experimental Protocols
This section details a representative experimental protocol for the quantification of fenspiride in human plasma using UPLC-MS/MS with fenspiride-d5 as the internal standard. This protocol is synthesized from established methodologies.[1]
Materials and Reagents
Fenspiride reference standard
Fenspiride-d5 (internal standard)
Acetonitrile (HPLC grade)
Formic acid (LC-MS grade)
Ultrapure water
Human plasma (blank)
Instrumentation
UPLC system (e.g., Waters ACQUITY UPLC)
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ)
Analytical column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Preparation of Solutions
Standard Stock Solutions: Prepare stock solutions of fenspiride and fenspiride-d5 in acetonitrile at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution with a mixture of acetonitrile and water (1:1 v/v) to create calibration standards.
Internal Standard Working Solution: Dilute the fenspiride-d5 stock solution to a suitable concentration (e.g., 50 ng/mL).
Sample Preparation (Protein Precipitation)
Aliquot 200 µL of human plasma sample into a microcentrifuge tube.
Add 20 µL of the internal standard working solution (fenspiride-d5).
Add 400 µL of acetonitrile to precipitate plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
Mobile Phase: A gradient mixture of acetonitrile and water (both containing 0.2% formic acid).
Data Acquisition and Processing: Use appropriate software to control the instrument and process the data.
Visualizations
Signaling Pathway of Fenspiride
Fenspiride exerts its therapeutic effects through a multi-faceted mechanism of action. It possesses anti-inflammatory, antihistaminic, and bronchodilatory properties. Its anti-inflammatory effects are partly attributed to the inhibition of the NF-κB pathway, which reduces the production of pro-inflammatory cytokines. Additionally, it acts as an antagonist at H1 histamine receptors, mitigating allergic responses.
Caption: Fenspiride's multifaceted mechanism of action.
Experimental Workflow for Fenspiride Quantification
The following diagram illustrates the typical workflow for quantifying fenspiride in a biological matrix using LC-MS/MS, from sample receipt to final data analysis.
Caption: Bioanalytical workflow for fenspiride quantification.
Fenspiride-d5 versus other internal standards for Fenspiride analysis
For Researchers, Scientists, and Drug Development Professionals The accurate quantification of fenspiride, a drug historically used for respiratory diseases, in biological matrices is crucial for pharmacokinetic, bioequi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fenspiride, a drug historically used for respiratory diseases, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure accuracy and precision by compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of Fenspiride-d5 and other commonly employed internal standards for fenspiride analysis, supported by experimental data from published studies.
The Ideal Internal Standard: Fenspiride-d5
In theory, a stable isotope-labeled version of the analyte is the gold standard for use as an internal standard in mass spectrometry-based quantification. Fenspiride-d5, a deuterated analog of fenspiride, is therefore considered the most suitable internal standard for its analysis. Its physicochemical properties are nearly identical to those of fenspiride, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most effective compensation for any analytical variations. However, to date, there is a lack of published, validated bioanalytical methods detailing the performance of Fenspiride-d5 in the quantification of fenspiride.
Alternative Internal Standards: A Data-Driven Comparison
In the absence of published data for Fenspiride-d5, researchers have successfully developed and validated methods using other structurally unrelated compounds as internal standards. This section details the performance of two such alternatives: bupivacaine and trimetazidine.
Quantitative Performance Data
The following table summarizes the key validation parameters for fenspiride bioanalytical methods using bupivacaine and trimetazidine as internal standards. This data allows for a direct comparison of their performance.
Detailed methodologies are essential for replicating and comparing analytical methods. The following are summaries of the experimental protocols for the methods using bupivacaine and trimetazidine as internal standards.
Method Using Bupivacaine as an Internal Standard
Sample Preparation: A simple protein precipitation method was employed. To 200 µL of human plasma, the internal standard (bupivacaine) was added, followed by acetonitrile to precipitate the plasma proteins. After centrifugation, the supernatant was collected for analysis.[1]
Method Using Trimetazidine as an Internal Standard
Sample Preparation: A liquid-liquid extraction procedure was utilized. Fenspiride and the internal standard (trimetazidine) were extracted from alkalinized plasma samples using 1-octanol. A large volume (75 µL) of the organic layer was then directly injected into the chromatographic system.
Chromatographic Conditions:
System: Reversed-phase chromatography.
Column: Zorbax SB C18 Rapid Resolution (50 mm × 4.6 mm, 1.8 µm).
Elution: Gradient elution.
Mass Spectrometric Detection:
System: Tandem mass spectrometer with an electrospray ionization (ESI) source operated in positive mode.
Visualizing the Analytical Workflow and Fenspiride's Signaling Pathway
To further clarify the experimental process and the pharmacological context of fenspiride, the following diagrams are provided.
Caption: Bioanalytical workflow for Fenspiride quantification.
While Fenspiride-d5 represents the ideal internal standard for the bioanalysis of fenspiride due to its isotopic labeling, the lack of published validation data necessitates the use of alternative standards. Both bupivacaine and trimetazidine have been successfully employed in validated LC-MS/MS methods for the quantification of fenspiride in biological matrices. The method utilizing bupivacaine is particularly well-documented, with comprehensive validation data demonstrating high accuracy, precision, and recovery. Researchers should consider the available data and the specific requirements of their studies when selecting an appropriate internal standard for fenspiride analysis. The development and publication of a validated method using Fenspiride-d5 would be a valuable contribution to the field.
Evaluating the Impact of Deuterium Labeling on Fenspiride's Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the non-steroidal anti-inflammatory drug Fenspiride and a hypothetical deuterated analog, Fenspiride-d5. Due t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the non-steroidal anti-inflammatory drug Fenspiride and a hypothetical deuterated analog, Fenspiride-d5. Due to the withdrawal of Fenspiride from several markets due to safety concerns, particularly cardiotoxicity, and the absence of publicly available comparative experimental data for a deuterated version, this guide will focus on the established properties of Fenspiride and the scientifically-backed potential for improvement through deuterium labeling. The experimental data for Fenspiride-d5 presented herein is hypothetical, illustrating the anticipated benefits of deuteration based on the principles of the kinetic isotope effect.
Introduction to Fenspiride and the Rationale for Deuterium Labeling
Fenspiride is an oxazolidinone spiro compound that has been used for the treatment of various respiratory diseases due to its anti-inflammatory and bronchodilator effects. Its mechanism of action is multifactorial, including antagonism of H1 histamine receptors and inhibition of phosphodiesterases 3, 4, and 5.[1][2] Despite its efficacy, Fenspiride has been associated with a significant safety concern, namely the risk of QT prolongation and torsades de pointes, which led to its withdrawal in several European countries.[1]
Deuterium labeling is a strategy in drug development where hydrogen atoms at specific positions in a molecule are replaced by their heavier, stable isotope, deuterium. This substitution can significantly alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism.[3][4][5] This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more difficult for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, to break compared to a carbon-hydrogen (C-H) bond.[4][5] By strategically deuterating a drug molecule at sites of metabolism, it is possible to:
Increase metabolic stability: Leading to a longer half-life and potentially less frequent dosing.[5]
Reduce the formation of toxic metabolites: By shunting metabolism away from pathways that produce harmful byproducts.
Improve the safety and tolerability profile.
Given Fenspiride's safety issues, exploring the potential of a deuterated analog to mitigate these risks while retaining therapeutic efficacy is a scientifically valid avenue for research. This guide outlines the hypothetical improvements that could be achieved with a deuterated Fenspiride (Fenspiride-d5) and the experimental framework required to validate these hypotheses.
Comparative Data: Fenspiride vs. Hypothetical Fenspiride-d5
The following tables summarize the known pharmacokinetic and pharmacodynamic properties of Fenspiride and the projected properties of a deuterated analog, Fenspiride-d5. The data for Fenspiride-d5 is hypothetical and based on the expected outcomes of deuterium labeling.
Slower metabolism may reduce the formation of a cardiotoxic metabolite or alter the parent drug to metabolite ratio, potentially mitigating this effect.
Adverse Event Profile
Includes gastrointestinal disturbances and risk of serious cardiac events.[1]
Improved
A lower required dose due to increased exposure and reduced formation of potentially harmful metabolites could lead to a better safety profile.
Experimental Protocols
To empirically validate the hypothetical benefits of deuterated Fenspiride, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key comparative studies.
In Vitro Metabolic Stability Assessment
Objective: To compare the rate of metabolism of Fenspiride and Fenspiride-d5 in human liver microsomes.
Methodology:
Incubation: Fenspiride and Fenspiride-d5 (1 µM) will be incubated separately with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
Cofactor Addition: The metabolic reaction will be initiated by the addition of an NADPH-regenerating system.
Time Points: Aliquots will be taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
Reaction Quenching: The reaction in each aliquot will be stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Samples will be centrifuged to precipitate proteins, and the supernatant will be collected for analysis.
LC-MS/MS Analysis: The concentration of the parent compound (Fenspiride or Fenspiride-d5) remaining at each time point will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) for each compound will be calculated from the disappearance rate of the parent compound.
Metabolite Identification and Profiling
Objective: To identify and compare the metabolites of Fenspiride and Fenspiride-d5 generated in human liver microsomes.
Methodology:
Incubation: Higher concentrations of Fenspiride and Fenspiride-d5 (e.g., 10 µM) will be incubated with human liver microsomes for a longer duration (e.g., 2-4 hours) to generate sufficient quantities of metabolites.
Sample Extraction: The incubation mixtures will be extracted with an organic solvent to concentrate the metabolites.
High-Resolution Mass Spectrometry Analysis: The extracts will be analyzed using high-resolution LC-MS/MS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.
Comparative Analysis: The metabolite profiles of Fenspiride and Fenspiride-d5 will be compared to identify any qualitative or quantitative differences in metabolism.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Fenspiride and Fenspiride-d5 in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
Animal Dosing: Two groups of rats will be administered a single oral dose of either Fenspiride or Fenspiride-d5.
Blood Sampling: Blood samples will be collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.
Plasma Preparation: Plasma will be separated from the blood samples by centrifugation.
Bioanalysis: The concentrations of Fenspiride and Fenspiride-d5 in the plasma samples will be quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance, for both compounds.
In Vitro Cardiotoxicity Assessment (hERG Assay)
Objective: To evaluate and compare the potential of Fenspiride and Fenspiride-d5 to inhibit the hERG potassium channel, a key indicator of potential for QT prolongation.
Methodology:
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) will be used.
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique will be used to measure hERG channel currents in the presence of increasing concentrations of Fenspiride and Fenspiride-d5.
Data Analysis: The concentration-response curve for the inhibition of the hERG current will be generated for each compound, and the IC50 value (the concentration causing 50% inhibition) will be determined.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of deuterated Fenspiride.
Caption: Simplified metabolic pathway of Fenspiride.
Caption: Workflow for evaluating deuterated Fenspiride.
Caption: The kinetic isotope effect slows metabolism.
Conclusion
While direct experimental data comparing Fenspiride and a deuterated analog is not currently available, the principles of deuterium labeling suggest that such a modification holds significant potential for improving the drug's pharmacokinetic and safety profile. Specifically, a deuterated Fenspiride could exhibit a longer half-life, leading to a more convenient dosing regimen, and potentially a reduced risk of cardiotoxicity if this adverse effect is linked to a specific metabolic pathway. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of a deuterated Fenspiride analog. Further research in this area is warranted to explore the possibility of developing a safer alternative for the treatment of respiratory diseases.
A Comparative Guide to Analytical Method Validation for Fenspiride Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of Fenspiride. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, with a focus on the role of Fenspiride-d5 as an internal standard in bioanalytical applications.
Introduction to ICH Method Validation
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone of pharmaceutical development, ensuring that analytical methods are suitable for their intended purpose.[1][2] Validation is a documented process that demonstrates the reliability, reproducibility, and accuracy of an analytical method. The core validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results to the true value.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Fenspiride-d5, a deuterated analog of Fenspiride, is commonly used as an internal standard (IS) in bioanalytical methods, particularly those employing mass spectrometry. Its chemical properties are nearly identical to Fenspiride, but its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, non-interfering standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.
Method Comparison: HPLC-UV vs. UPLC-MS/MS for Fenspiride Analysis
This section compares a validated HPLC-UV method for the determination of Fenspiride hydrochloride in pharmaceutical dosage forms with a validated UPLC-MS/MS method for its quantification in human plasma. The use of Fenspiride-d5 as an internal standard is specific to the UPLC-MS/MS bioanalytical method.
Data Presentation: Summary of Validation Parameters
Validation Parameter
HPLC-UV Method (Pharmaceutical Dosage Form)
UPLC-MS/MS Method (Human Plasma with Fenspiride-d5 as IS)
Specificity
Method demonstrated to be specific for Fenspiride HCl.
No interference from endogenous plasma components at the retention times of Fenspiride and Fenspiride-d5.
Linearity Range
10 - 50 µg/mL
2 - 500 ng/mL
Correlation Coefficient (r²)
> 0.999
Not explicitly stated, but method was successfully used for bioequivalence study.
Accuracy (% Recovery)
99.315%
91.5% to 112.4%
Precision (% RSD)
Intra-day and Inter-day RSDs were within acceptable limits.
Within-run and between-run precision <9.5%
Limit of Detection (LOD)
0.007 µg/mL (7 ng/mL)
Not reported
Limit of Quantitation (LOQ)
0.021 µg/mL (21 ng/mL)
2 ng/mL
Robustness
Method found to be robust for small, deliberate changes in flow rate and mobile phase composition.
Not explicitly reported, but stability data provided.
Analyte Stability
Not explicitly reported.
Stable in human plasma for three freeze/thaw cycles and for 5 months at -70°C.
Data for the HPLC-UV method was compiled from a study on Fenspiride hydrochloride in bulk and pharmaceutical dosage forms.[3] Data for the UPLC-MS/MS method was compiled from a study on the quantification of Fenspiride in human plasma.
Experimental Protocols
Protocol 1: HPLC-UV Method for Fenspiride in Pharmaceutical Dosage Forms
This protocol is a representative example for the quantification of Fenspiride in a less complex matrix, such as a tablet formulation.
1. Instrumentation and Chromatographic Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: Inertsil C18 (250 x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile: 10mM Ammonium acetate (50:50 v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210 nm.
Injection Volume: 20 µL.
Retention Time: Approximately 4.67 minutes.
2. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve Fenspiride hydrochloride in methanol to obtain a known concentration.
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (10-50 µg/mL).
Sample Preparation: Crush tablets, accurately weigh a portion of the powder equivalent to a known amount of Fenspiride, dissolve in methanol, sonicate, and filter. Dilute the filtrate with the mobile phase to fall within the calibration range.
3. Validation Experiments:
Specificity: Analyze blank (mobile phase), placebo, and Fenspiride standard solutions to ensure no interfering peaks at the retention time of Fenspiride.
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Fenspiride at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision:
Repeatability (Intra-day): Analyze six replicate injections of a standard solution on the same day.
Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts or equipment.
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%) and observe the effect on the results.
Protocol 2: UPLC-MS/MS Method for Fenspiride in Human Plasma
This protocol is a representative example for the quantification of Fenspiride in a complex biological matrix, necessitating the use of an internal standard like Fenspiride-d5 and a more sensitive detector.
1. Instrumentation and Chromatographic/Mass Spectrometric Conditions:
UPLC System: A standard UPLC system.
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.2% formic acid).
Flow Rate: 0.4 mL/min.
Ionization Mode: Positive ESI.
MRM Transitions:
Fenspiride: m/z 261 → 105
Internal Standard (Fenspiride-d5): m/z 266 → 110 (hypothetical, based on a 5 Da shift)
2. Standard and Sample Preparation:
Standard Stock Solutions: Prepare separate stock solutions of Fenspiride and Fenspiride-d5 in a suitable organic solvent (e.g., methanol).
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the Fenspiride stock solution to create calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation):
To 200 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the Fenspiride-d5 internal standard working solution.
Add acetonitrile to precipitate plasma proteins.
Vortex and centrifuge the samples.
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
3. Validation Experiments:
Specificity and Selectivity: Analyze six different batches of blank human plasma to ensure no significant interfering peaks are present at the retention times of Fenspiride and Fenspiride-d5.
Linearity: Analyze the calibration standards and plot the peak area ratio (Fenspiride/Fenspiride-d5) against the Fenspiride concentration.
Accuracy and Precision: Analyze replicate QCs at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
Recovery: Compare the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
Stability: Assess the stability of Fenspiride in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.
Visualizations
Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.
Caption: Decision logic for selecting an analytical method for Fenspiride analysis.
Navigating the Safe Disposal of Fenspiride-d5 Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fenspiride-d5 Hydrochloride, a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fenspiride-d5 Hydrochloride, a deuterated analog of the bronchodilator Fenspiride, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of Fenspiride-d5 Hydrochloride.
Core Principles of Fenspiride-d5 Hydrochloride Disposal
Disposal of Fenspiride-d5 Hydrochloride must always be conducted in accordance with local, state, and federal regulations[1]. It is classified as a hazardous substance and should not be treated as common laboratory waste[1]. The primary goals are to prevent its release into the environment and to ensure the safety of all personnel involved in the handling and disposal process.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
Before handling Fenspiride-d5 Hydrochloride for disposal, it is imperative to wear appropriate PPE. This includes:
In situations where dust may be generated, a respirator is recommended.
2. Waste Collection and Storage:
Solid Waste: Collect any solid Fenspiride-d5 Hydrochloride waste, including contaminated materials like weighing paper or personal protective equipment, in a suitable, clearly labeled, and sealed container[1]. Avoid generating dust during collection[1].
Liquid Waste: If Fenspiride-d5 Hydrochloride is in a solution, it should be collected in a sealed, labeled container. Do not pour it down the drain or into any watercourses[1][2][3].
Labeling: The waste container must be clearly labeled with the chemical name ("Fenspiride-d5 Hydrochloride") and appropriate hazard warnings.
3. Spill Management:
In the event of a spill, the following procedures should be followed:
Minor Spills: For small spills, use dry clean-up procedures. Carefully sweep or scoop up the material, avoiding dust formation, and place it into a labeled container for disposal[1].
Major Spills: In the case of a larger spill, evacuate the area and alert the appropriate emergency responders[1].
Cleaning: After the material has been collected, the area should be washed down with large amounts of water. However, ensure that the runoff does not enter drains[1].
4. Final Disposal:
The ultimate disposal of Fenspiride-d5 Hydrochloride waste must be handled by a licensed waste disposal company or your institution's environmental health and safety (EHS) office. Do not dispose of this material with household garbage[3]. It is recommended to consult with a waste management authority for specific guidance on disposal options[1].
Quantitative Data
The safety data sheets reviewed did not provide specific quantitative data, such as concentration limits for disposal or specific landfill class requirements. Disposal regulations are location-dependent, and it is crucial to consult local guidelines and your institution's EHS for this information.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fenspiride-d5 Hydrochloride.
Safeguarding Your Research: A Guide to Handling Fenspiride-d5 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Fens...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Fenspiride-d5 Hydrochloride, a deuterated analog of Fenspiride. The following procedural guidance is designed to build confidence and ensure best practices are followed from receipt to disposal of this compound.
Fenspiride-d5 Hydrochloride is the deuterium-labeled version of Fenspiride Hydrochloride.[1] While the deuteration is primarily for use as a tracer or internal standard in quantitative analysis, the material's hazardous properties should be considered equivalent to the unlabeled parent compound.[1][2] Fenspiride Hydrochloride is classified as a hazardous substance, harmful by inhalation, in contact with skin, and if swallowed.[3][4][5]
Essential Safety & Handling Information
Adherence to the following personal protective equipment (PPE) and first aid protocols is critical when working with Fenspiride-d5 Hydrochloride.
Personal Protective Equipment (PPE)
Proper PPE creates a necessary barrier between the researcher and the chemical.[6] The following table summarizes the recommended PPE for handling Fenspiride-d5 Hydrochloride.
Protection Type
Specific Recommendations
Rationale
Hand Protection
Wear protective gloves. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[3]
Prevents skin contact, as the substance is harmful upon contact.[5]
Body Protection
Wear protective clothing, overalls, and a PVC apron.
Minimizes the risk of skin exposure from spills or splashes.
Eye & Face Protection
Use eye and face protection. Ensure an eye wash unit is readily accessible.
Protects against accidental splashes which could cause eye irritation.
Respiratory Protection
Use only in a well-ventilated area or a chemical fume hood.[7] Respirators may be necessary if engineering controls are insufficient.
Prevents inhalation, as the substance is harmful if inhaled.[4][5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Exposure Route
First Aid Procedure
Ingestion
Seek immediate medical attention.[3] If the person is conscious, give water to drink.[3] Do NOT induce vomiting.
Skin Contact
Immediately remove all contaminated clothing. Wash the affected skin and hair with running water and soap.[3] Seek medical attention if irritation develops.
Eye Contact
Immediately flush the eyes with fresh running water.[3] Ensure complete irrigation by keeping eyelids apart.[3] Seek medical attention if pain persists or recurs.[3]
Inhalation
Move the person to fresh air.[3] Lay the patient down and keep them warm and rested. If breathing is difficult or has stopped, provide artificial respiration.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling Fenspiride-d5 Hydrochloride will minimize risks and ensure the integrity of your research.
Step 1: Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is clearly labeled.[3]
Store Securely: Store in the original, tightly sealed container.[3][4]
Controlled Environment: Keep the container in a cool, dry, and well-ventilated area.[3][4] A recommended storage temperature is 4°C.[4]
Segregate: Store away from incompatible materials and foodstuff containers.[3]
Step 2: Handling and Preparation
Designated Area: All handling should occur in a designated area, such as a chemical fume hood, to ensure proper ventilation.[7]
Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
Avoid Dust: Use procedures that avoid the generation of dust.[3]
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling.
Cleanliness: Launder contaminated clothing separately before reuse.[3]
Notify emergency responders, providing the location and nature of the hazard.[3]
Wear appropriate protective clothing and a breathing apparatus.[3]
Prevent the spillage from entering drains or water courses.[3]
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
Regulatory Compliance: Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[4]
Waste Collection: Collect waste material in a suitable, clearly labeled, and sealed container.[3]
Prohibited Disposal: Do not dispose of with household garbage.[5] Do not allow the product to reach the sewage system or enter drains or water courses.[3][5]
Safe Handling Workflow
The following diagram illustrates the key stages and decision points for the safe handling of Fenspiride-d5 Hydrochloride.